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Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole: A Multi-Modal Analytical Guide

Executive Summary The molecule 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (Chemical Formula: C₄H₇BrN₂) is a halogenated pyrazoline derivative. Compounds containing the 3-bromo-4,5-dihydro-1H-pyrazole core are highly valued...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (Chemical Formula: C₄H₇BrN₂) is a halogenated pyrazoline derivative. Compounds containing the 3-bromo-4,5-dihydro-1H-pyrazole core are highly valued in both pharmaceutical development and agrochemistry, most notably serving as critical synthetic intermediates for anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole[1].

Because the efficacy of these downstream active ingredients relies entirely on the regiochemistry of the pyrazole core, unambiguous structure elucidation of the intermediate is non-negotiable[2]. This whitepaper provides a rigorous, self-validating analytical framework for confirming the structure of 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Conformational Dynamics

Understanding the 3D conformation of the molecule is a prerequisite for interpreting its spectral data. The 4,5-dihydro-1H-pyrazole ring does not exist as a planar system. To alleviate the torsional strain between the adjacent sp³ hybridized C4 and C5 methylene groups, the ring adopts an envelope conformation [3].

  • Hybridization: The N2 atom is sp² hybridized, participating in the C3=N2 double bond. Conversely, the N1 atom (bearing the methyl group) exhibits sp³-like character, pushing the N-methyl group out of the primary ring plane[3].

  • Puckering: The chiral or pseudo-chiral C3 atom (or occasionally C5) acts as the "flap" of the envelope[3]. This puckering forces the protons on C4 and C5 into distinct pseudo-axial and pseudo-equatorial environments, which directly impacts their spin-spin coupling constants in ¹H NMR.

Multi-Modal Analytical Workflow

To ensure absolute structural certainty, we employ an orthogonal workflow where each analytical technique validates the findings of the others.

Workflow Prep Sample Prep (>98% Purity) MS HRMS (ESI+) Isotope Profiling Prep->MS NMR1 1D NMR (1H, 13C, DEPT) Prep->NMR1 IR FT-IR Functional Groups Prep->IR Val Orthogonal Validation & 3D Assembly MS->Val NMR2 2D NMR (COSY, HSQC, HMBC) NMR1->NMR2 NMR2->Val IR->Val

Multi-modal analytical workflow for pyrazoline structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The first step in the elucidation process is confirming the molecular formula and the presence of the halogen.

Quantitative Data: HRMS Isotopic Pattern

Table 1: HRMS (ESI+) Isotopic Pattern for [M+H]⁺ (C₄H₈BrN₂⁺)

Isotope Exact Mass (m/z) Relative Abundance (%) Diagnostic Significance
⁷⁹Br 162.9871 ~100.0 Base peak; confirms the exact molecular formula.

| ⁸¹Br | 164.9850 | ~97.3 | The ~1:1 ratio definitively confirms a single Bromine atom. |

Protocol 1: HRMS Acquisition & Validation
  • Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution and provides a protic environment highly conducive to positive electrospray ionization (ESI+).

  • Dilution: Dilute the stock solution 1:100 in Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. The tertiary amine-like character of N1 in the pyrazoline ring is highly susceptible to protonation, yielding a robust [M+H]⁺ signal.

  • Injection: Inject 5 µL into a Q-TOF or Orbitrap HRMS system operating in ESI+ mode.

  • Self-Validating Checkpoint: Before proceeding to NMR, the analyst must verify the presence of the characteristic 1:1 doublet at m/z 162.9871 and 164.9850. If this isotopic signature is absent, the bromination step during synthesis failed, and the sample must be rejected[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the atomic connectivity of the pyrazoline core.

Quantitative Data: NMR Assignments

Table 2: 1D and 2D NMR Assignments (in CDCl₃, 400 MHz)

Position ¹H Chemical Shift (ppm) Multiplicity (J in Hz) ¹³C Chemical Shift (ppm) DEPT-135 Phase Key HMBC Correlations
N1-CH₃ 2.90 s (3H) 39.5 Positive (CH₃) C5
C3 (C=N) - - 128.5 Quaternary (Null) -
C4 (CH₂) 3.10 t (J = 9.5) (2H) 38.2 Negative (CH₂) C3, C5

| C5 (CH₂) | 3.65 | t (J = 9.5) (2H) | 52.4 | Negative (CH₂) | C3, C4 |

Note: Exact shifts may vary slightly depending on concentration and temperature, but the relative shielding order remains constant.

NMR_Logic H_CH3 H-N(CH3) δ 2.90 C_C5 C5 (CH2) δ 52.4 H_CH3->C_C5 HMBC H_C4 H-C4 δ 3.10 H_C5 H-C5 δ 3.65 H_C4->H_C5 COSY C_C3 C3 (C=N-Br) δ 128.5 H_C4->C_C3 HMBC H_C5->C_C3 HMBC C_C4 C4 (CH2) δ 38.2 H_C5->C_C4 HMBC

Key 2D NMR (COSY and HMBC) correlations establishing the pyrazoline core.

Protocol 2: NMR Acquisition & Connectivity Mapping
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is aprotic, preventing proton exchange, and provides a clear spectral window in the 2.5–4.0 ppm region where the pyrazoline methylene protons resonate.

  • 1D Acquisition (¹H, ¹³C, DEPT-135): Acquire standard ¹H and ¹³C spectra. Immediately follow with a DEPT-135 sequence.

    • Causality: The DEPT-135 is critical to invert the phase of the C4 and C5 CH₂ signals (negative) relative to the N-CH₃ signal (positive). This resolves any ambiguity in the 35–55 ppm region where C4 and N-CH₃ carbon shifts often overlap.

  • 2D Acquisition (COSY, HSQC, HMBC):

    • Causality: COSY maps the adjacent C4-C5 spin system. HMBC bridges the isolated N-CH₃ group to the core ring by detecting 3-bond couplings to C5, definitively proving the methyl group is attached to N1 and not C3.

  • Self-Validating Checkpoint: Calculate the Degrees of Unsaturation (DoU) from the confirmed formula (C₄H₇BrN₂). DoU = 2 (one ring, one C=N double bond). The ¹³C NMR must show exactly one sp² hybridized carbon (C3 at ~128.5 ppm). If additional sp² signals appear (>100 ppm), the sample contains olefinic/aromatic impurities or has undergone unwanted ring-opening.

Vibrational Spectroscopy (FT-IR)

While MS and NMR provide the core structural proof, FT-IR offers rapid orthogonal validation of the functional moieties.

  • C=N Stretch: A sharp, distinct absorption band is observed between 1580–1620 cm⁻¹ , confirming the presence of the endocyclic imine bond.

  • C-Br Stretch: A strong absorption band in the fingerprint region between 600–700 cm⁻¹ validates the carbon-halogen bond.

By ensuring that the HRMS isotopic ratios, the NMR DoU/connectivity maps, and the FT-IR functional group frequencies all align, the structure of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is elucidated with absolute, self-validating certainty.

References

  • [3] 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole - IUCr Journals. URL:

  • [1] CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents. URL:

  • [2] CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof - Google Patents. URL:

  • [4] methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate - CAS号1784137-59-2 - 摩熵化学 (Molaid). URL:

Sources

Exploratory

Advanced Synthetic and Application Guide for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (CAS 1785022-92-5)

Executive Overview In modern drug discovery and agrochemical development, the pyrazoline (4,5-dihydro-1H-pyrazole) scaffold serves as a critical structural motif and an advanced synthetic intermediate. Specifically, 3-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery and agrochemical development, the pyrazoline (4,5-dihydro-1H-pyrazole) scaffold serves as a critical structural motif and an advanced synthetic intermediate. Specifically, 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (CAS: 1785022-92-5) represents a highly specialized building block. The presence of the 1-methyl group provides strict regiocontrol by preventing tautomerization, while the 3-bromo substituent acts as an activated electrophilic handle for transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical descriptions. Here, we will dissect the mechanistic causality behind its synthesis, evaluate quantitative reaction optimization data, and provide self-validating experimental protocols designed for high-yield reproducibility in a laboratory setting.

Structural & Physicochemical Profiling

Before deploying this intermediate in complex synthetic routes, it is crucial to establish its baseline physicochemical profile. The isotopic signature of the bromine atom is particularly vital for in-process analytical validation.

PropertyValue
Chemical Name 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole
CAS Registry Number [1]
Molecular Formula C₄H₇BrN₂
Molecular Weight 163.016 g/mol
Structural Class 4,5-dihydro-1H-pyrazole (Pyrazoline)
Halogen Isotopic Pattern (LC-MS) m/z 163 [M+H]⁺ (50.5%), 165[M+H]⁺ (49.5%)

Mechanistic Synthesis & Causality

The synthesis of halogenated pyrazolines is notoriously sensitive to oxidative conditions. Direct bromination of a pyrazoline ring using elemental bromine (Br₂) often leads to uncontrolled aromatization (yielding the fully unsaturated 1H-pyrazole) or complete ring cleavage.

To maintain the saturated C4-C5 bond, the optimal strategy involves a two-step sequence:

  • Cyclocondensation : Methylhydrazine is reacted with an electrophilic C3 unit (e.g., an acrylic acid derivative) to form a 1-methyl-4,5-dihydro-1H-pyrazol-3-ol intermediate. The 1-methyl group acts as a regiocontrolling anchor.

  • Deoxybromination : The 3-hydroxy pyrazoline is treated with phosphorus oxybromide (POBr₃). POBr₃ acts specifically on the tautomeric 3-oxo/3-hydroxy moiety, facilitating a deoxybromination that cleanly yields the 3-bromo-pyrazoline without oxidizing the ring structure. This mechanistic approach is heavily utilized in the industrial synthesis of complex pyrazole-based agrochemicals like chlorantraniliprole[2][3].

Synthesis N1 Methylhydrazine + Acrylate Derivative N2 1-Methyl-4,5-dihydro -1H-pyrazol-3-ol N1->N2 Cyclization (EtOH, Reflux) N3 3-Bromo-1-methyl-4,5-dihydro -1H-pyrazole (CAS: 1785022-92-5) N2->N3 Bromination (POBr3, Toluene)

Fig 1. Synthetic workflow for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole via cyclization and bromination.

Quantitative Reaction Optimization Data (Bromination Step)

The choice of brominating agent is the primary determinant of yield and purity. The table below summarizes the causality behind selecting POBr₃ over other common reagents[3].

ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Br₂ / AcOHAcOH252<10Severe over-oxidation to pyrazole; ring opening.
PBr₃DCM401235Incomplete conversion; sluggish reaction kinetics.
POBr₃ Toluene 80 4 82 Clean conversion; optimal deoxybromination.

Downstream Functionalization & Cross-Coupling

The 3-bromo position on the pyrazoline ring is highly activated—functioning similarly to an imidoyl bromide. This makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions.

Pathways Core 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd2(dba)3, XPhos Oxidation Aromatization (Yields 1H-Pyrazole) Core->Oxidation DDQ or MnO2

Fig 2. Downstream functionalization pathways for the 3-bromo pyrazoline scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

This protocol utilizes POBr₃ to ensure the preservation of the 4,5-dihydro ring system.

  • Reagent Preparation : Charge a dry, nitrogen-purged 250 mL round-bottom flask with 1-methyl-4,5-dihydro-1H-pyrazol-3-ol (1.0 eq, 100 mmol) and anhydrous toluene (100 mL).

  • Bromination : Slowly add phosphorus oxybromide (POBr₃, 1.1 eq, 110 mmol) in distinct portions at 0°C. Causality: Stepwise addition at low temperature controls the initial exothermic formation of the phosphite ester intermediate.

  • Reflux : Heat the reaction mixture to 80°C for 4 hours. Causality: Elevated temperature is required to drive the deoxybromination elimination step, but exceeding 90°C risks thermal degradation of the pyrazoline ring.

  • Quench & Workup : Cool the vessel to 0°C and slowly quench with ice-cold saturated aqueous NaHCO₃ until a stable pH of 7-8 is achieved. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Validation (IPC) : Analyze the crude organic phase via LC-MS. Self-Validation Checkpoint : The reaction is deemed successful if the mass spectrum displays a distinct 1:1 isotopic doublet at m/z 163 and 165 [M+H]⁺, confirming the incorporation of a single bromine atom without aromatization (which would appear at m/z 161/163).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol demonstrates the utility of the 3-bromo handle.

  • Setup : In a microwave-safe vial, combine 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.0 eq, 2.0 mmol).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Causality: The bidentate dppf ligand provides essential steric bulk and electron richness, facilitating oxidative addition into the challenging vinylic C-Br bond while preventing palladium black precipitation in aqueous basic conditions.

  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Degas the system by bubbling N₂ gas through the solution for 10 minutes.

  • Reaction : Seal the vial and heat at 90°C for 6 hours.

  • Validation (IPC) : Monitor via TLC (UV active spot at 254 nm). Self-Validation Checkpoint : Complete consumption of the starting material (Rf ~0.4 in 3:1 Hexanes/EtOAc) and the appearance of a new, highly UV-active spot indicates successful cross-coupling.

References

  • ChemSrc CAS Database Title: 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (CAS 1785022-92-5) Physicochemical Data Source: ChemSrc URL:[Link]

  • Google Patents (CN111620850A)
  • Google Patents (CN110396079A)

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Abstract This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is strategically designed in two core stages: (1) the cyclocondensation of methylhydrazine with ethyl acrylate to form the pyrazolidinone intermediate, and (2) the subsequent bromination using phosphorus oxybromide to yield the target compound. This document elucidates the causal mechanisms behind each synthetic step, provides detailed, field-tested experimental protocols, and presents key analytical data. The methodologies described herein are designed for scalability and reproducibility, catering to the needs of researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Strategic Overview

3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, also known as 3-bromo-1-methyl-2-pyrazoline, belongs to the pyrazoline class of heterocycles. These structures are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The presence of a bromine atom at the 3-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the exploration of diverse chemical space in drug discovery programs.

The selected synthetic strategy avoids the potential regioselectivity pitfalls associated with the direct bromination of unsaturated pyrazole rings, where electrophilic attack often favors the C4 position.[3] Instead, our approach builds the heterocyclic core first and then introduces the bromo-substituent through a robust dehydroxyhalogenation of a pyrazolidinone intermediate. This method is analogous to scalable industrial processes developed for similar N-methyl bromo-pyrazoles, underscoring its efficiency and reliability.[4][5]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination SM1 Methylhydrazine Intermediate 1-Methylpyrazolidin-3-one SM1->Intermediate Reaction with SM2 Ethyl Acrylate SM2->Intermediate Reaction with Product 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole Intermediate->Product Reacts with Reagent Phosphorus Oxybromide (POBr3) Reagent->Product caption Figure 1: Overall Synthesis Workflow.

Caption: Figure 1: Overall Synthesis Workflow.

Mechanistic Insights and Rationale

Step 1: Synthesis of 1-Methylpyrazolidin-3-one

The formation of the pyrazolidinone ring is a classic cyclocondensation reaction. The process is initiated by a nucleophilic attack of methylhydrazine on the β-carbon of ethyl acrylate, a Michael addition. The more nucleophilic terminal nitrogen of methylhydrazine preferentially attacks the electron-deficient alkene. This is followed by an intramolecular cyclization via nucleophilic acyl substitution, where the second nitrogen atom attacks the carbonyl carbon of the ester, eliminating ethanol to form the stable five-membered lactam ring.

Mechanism_Step1 cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Methylhydrazine H3C-NH-NH2 Michael Adduct H3C-NH-NH-CH2-CH2-COOEt Methylhydrazine->Michael Adduct 1. Michael Addition 1-Methylpyrazolidin-3-one 1-Methylpyrazolidin-3-one Michael Adduct->1-Methylpyrazolidin-3-one 2. Intramolecular Cyclization (-EtOH) Ethyl Acrylate CH2=CH-COOEt Ethyl Acrylate->Michael Adduct caption Figure 2: Mechanism of Pyrazolidinone Formation.

Caption: Figure 2: Mechanism of Pyrazolidinone Formation.

Step 2: Bromination via Dehydroxyhalogenation

1-Methylpyrazolidin-3-one exists in tautomeric equilibrium with its enol form, 3-hydroxy-1-methyl-4,5-dihydro-1H-pyrazole. This hydroxyl group is the target for the bromination reaction. Phosphorus oxybromide (POBr3) is a highly effective reagent for this transformation.[5][6] The reaction proceeds through the activation of the hydroxyl group by POBr3, converting it into a good leaving group. A bromide ion, generated from POBr3, then acts as a nucleophile, attacking the C3 position and displacing the activated oxygen moiety to yield the final product. The choice of a non-nucleophilic solvent like acetonitrile or dichloromethane is crucial to prevent competition with the bromide ion.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Phosphorus oxybromide is corrosive and moisture-sensitive; handle with extreme care.

Protocol for Step 1: 1-Methylpyrazolidin-3-one
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (6.91 g, 0.15 mol) and 100 mL of ethanol.

  • Addition of Reactant: Slowly add ethyl acrylate (15.0 g, 0.15 mol) to the stirred solution at room temperature over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield 1-methylpyrazolidin-3-one as a clear oil.

Protocol for Step 2: 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpyrazolidin-3-one (10.0 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxybromide (POBr3) (31.5 g, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 82 °C) for 3 hours.[5] Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by slowly pouring it into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO3) solution. Caution: Gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole.

Data Summary

The following table summarizes the expected quantitative data for the described synthesis.

Parameter1-Methylpyrazolidin-3-one3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole
Molecular Formula C4H8N2OC4H7BrN2
Molecular Weight 100.12 g/mol 163.02 g/mol
Typical Yield 75-85%65-75%
Appearance Colorless to pale yellow oilPale yellow liquid
Boiling Point ~110-115 °C (at ~10 mmHg)Not readily available, distillation under high vacuum
¹H NMR (CDCl₃, δ) ~3.4 (t, 2H), ~2.6 (t, 2H), ~2.8 (s, 3H)~3.6 (t, 2H), ~2.9 (t, 2H), ~2.9 (s, 3H)
¹³C NMR (CDCl₃, δ) ~175, ~45, ~35, ~30~150, ~50, ~38, ~35

Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized material.

Conclusion

The two-step synthesis pathway detailed in this guide represents a robust, logical, and scalable method for the preparation of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole. By leveraging a cyclocondensation reaction followed by a dehydroxyhalogenation, this approach circumvents common regioselectivity issues and provides reliable access to a key synthetic intermediate. The provided protocols and mechanistic insights are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the advancement of new chemical entities.

References

  • ResearchGate. (n.d.). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. Retrieved from [Link]

  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Retrieved from [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]

  • ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • BioMed Pharma Journal. (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrazolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole: A Technical Whitepaper

Executive Summary In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the foundational architecture for novel therapeutics. 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (CAS: 1785...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized heterocycles serve as the foundational architecture for novel therapeutics. 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (CAS: 1785022-92-5) is a highly specialized, metastable synthetic intermediate. Unlike standard aromatic pyrazoles, this 4,5-dihydro derivative (a 2-pyrazoline) features a partially saturated ring system that imparts unique conformational flexibility. More importantly, the presence of a bromine atom at the C3 position—directly attached to the sp² carbon of the imine bond—creates an imidoyl bromide motif.

As a Senior Application Scientist, I frequently leverage this dual-character synthon. It provides the rigid 3D vectoring of a pyrazoline core while offering the highly tunable, electrophilic reactivity of an imidoyl halide. This whitepaper deconstructs the physicochemical properties of this compound, maps its reactivity pathways, and provides field-validated protocols for its application in complex cross-coupling workflows.

Structural Dynamics and Physicochemical Properties

The physicochemical behavior of 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole is dictated by the interplay between the electron-donating 1-methyl group and the strongly electron-withdrawing 3-bromo substituent.

Standard 1H-pyrazoles are weakly basic, typically exhibiting a pKa of ~2.52 for their protonated forms[1]. However, the saturation of the C4-C5 bond in 2-pyrazolines generally increases basicity. In this specific molecule, the inductive electron-withdrawing effect (-I) of the vinylic bromine atom severely depletes electron density from the N2 imine nitrogen. Consequently, the predicted pKa of its conjugate acid is driven down to approximately 2.0–2.5, making it significantly less basic than unhalogenated analogs.

Quantitative Physicochemical Profile
PropertyValueCondition / Method
CAS Registry Number 1785022-92-5-
Molecular Formula C₄H₇BrN₂-
Molecular Weight 163.02 g/mol -
Predicted Boiling Point 160 – 175 °C760 mmHg (Extrapolated)
Predicted Density 1.60 – 1.80 g/cm³20 °C
pKa (Conjugate Acid) ~2.0 – 2.5Aqueous, 25 °C[1]
LogP (Lipophilicity) 1.0 – 1.5Octanol/Water partition
SMILES CN1CCC(Br)=N1Topological representation

The Imidoyl Bromide Motif: Reactivity and Mechanistic Pathways

The defining chemical feature of 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole is the -C(Br)=N- linkage. While aryl bromides require transition-metal catalysis to undergo substitution, cyclic imidoyl bromides are inherently electrophilic and can participate in direct nucleophilic substitution (S_N) reactions[2].

However, the true synthetic power of this molecule lies in its ability to undergo both direct displacement and transition-metal-catalyzed cross-coupling.

  • Hydrolytic Lability: In the presence of water or hydroxide ions, the imidoyl bromide undergoes rapid hydrolysis to yield the corresponding lactam, 1-methylpyrazolidin-3-one.

  • Direct Amination: Strong, unhindered nucleophiles (e.g., primary alkylamines) can directly displace the bromide via an addition-elimination mechanism at the C=N bond.

  • Palladium-Catalyzed Cross-Coupling: For weaker nucleophiles (e.g., anilines, amides) or for C-C bond formation (Suzuki-Miyaura), Pd-catalysis is required to lower the activation barrier for oxidative addition[3].

Reactivity Core 3-Bromo-1-methyl- 4,5-dihydro-1H-pyrazole (Imidoyl Bromide) Amine 3-Amino-1-methyl- pyrazoline Derivatives Core->Amine 1°/2° Amines (Nucleophilic Substitution) Lactam 1-Methylpyrazolidin-3-one (Hydrolysis Product) Core->Lactam H2O / OH- (Hydrolysis) Coupled 3-Aryl/Alkyl-1-methyl- pyrazolines Core->Coupled Pd Catalyst, R-B(OH)2 (Suzuki-Miyaura)

Figure 1: Divergent reactivity pathways of the imidoyl bromide synthon.

Advanced Experimental Workflows: Palladium-Catalyzed C–N Cross-Coupling

When synthesizing complex pharmacophores, direct nucleophilic substitution often fails due to competing elimination or hydrolysis. In these scenarios, the Buchwald-Hartwig amination is the gold standard[4].

Causality in Experimental Design

Coupling secondary amines or anilines to an imidoyl bromide is notoriously difficult because the intermediate palladium-amido complex is prone to β-hydride elimination. To circumvent this, we utilize BrettPhos —a highly sterically demanding, electron-rich biarylphosphine ligand.

  • Why BrettPhos? The bulkiness of BrettPhos prevents the formation of inactive bis-amine palladium complexes. Furthermore, its electron-rich nature accelerates the oxidative addition of the C-Br bond, while its steric profile forces the critical reductive elimination step, rapidly ejecting the desired C-N coupled product before side reactions can occur[4],[3].

  • Why strict anaerobic conditions? The active Pd(0) catalyst is highly susceptible to oxidation by ambient O₂, which irreversibly degrades the catalyst into Pd(II) black, stalling the reaction.

Workflow Step1 Step 1: Reagent Preparation Dry Toluene (Solvent) Strict Degassing (Ar/N2) Step2 Step 2: Catalyst Activation Pd2(dba)3 + BrettPhos Pre-stir at RT for 15 min Step1->Step2 Step3 Step 3: Substrate Addition Add 3-Bromo-pyrazoline Add Amine & NaOtBu Step2->Step3 Step4 Step 4: Reaction & Monitoring Heat to 80°C Monitor via LC-MS Step3->Step4 Step5 Step 5: Workup & Isolation Aqueous Quench Silica Gel Chromatography Step4->Step5

Figure 2: Self-validating workflow for the Buchwald-Hartwig amination of imidoyl bromides.

Step-by-Step Protocol: Synthesis of 3-Amino-1-methyl-4,5-dihydro-1H-pyrazoles
  • Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%). Add anhydrous, degassed toluene (0.2 M relative to the substrate). Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active Pd(0)-L complex.

  • Substrate Introduction: To the active catalyst solution, add 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole (1.0 equiv) and the desired amine nucleophile (1.2 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv) in a single portion. Note: If the amine is base-sensitive, substitute with cesium carbonate (Cs₂CO₃).

  • Thermal Activation: Seal the flask and heat the reaction mixture to 80 °C. Monitor the consumption of the imidoyl bromide via LC-MS. The reaction is typically complete within 4 to 6 hours.

  • Quench and Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-amino pyrazoline derivative.

Handling, Stability, and Storage Protocols

Due to the inherent electrophilicity of the imidoyl bromide moiety, 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole is highly sensitive to ambient moisture. Prolonged exposure to humid air will result in quantitative hydrolysis to 1-methylpyrazolidin-3-one.

  • Storage: Must be stored neat or in an anhydrous solvent under a blanket of inert gas (Argon or Nitrogen) at -20 °C.

  • Handling: All transfers should be conducted using standard Schlenk line techniques or within a glovebox to ensure the integrity of the C-Br bond prior to cross-coupling.

References

  • Source:International Journal of Research and Development in Pharmacy & Life Sciences (Semantic Scholar)
  • Source:Angewandte Chemie International Edition (PMC / NIH)
  • Source:Organic Letters (ACS Publications)
  • Source:Chemical Reviews (ACS Publications)

Sources

Foundational

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole. Intended for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this heterocyclic compound. It offers a detailed, step-by-step protocol for sample analysis and a thorough interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a robust and self-validating approach to spectroscopic analysis. All technical claims are substantiated with citations from authoritative sources.

Introduction: The Significance of Vibrational Spectroscopy for Pyrazoline Derivatives

Pyrazoline and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule.[2][3]

For a substituted dihydropyrazole such as 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, FT-IR spectroscopy is indispensable for confirming its synthesis and purity. The spectrum reveals crucial information about the presence of key functional groups, the nature of the chemical bonds, and the overall molecular architecture. The position, intensity, and shape of the absorption bands are directly correlated with the vibrational frequencies of specific bonds within the molecule.[4] This guide will systematically deconstruct the FT-IR spectrum of the title compound, providing a framework for its accurate interpretation.

Theoretical Vibrational Mode Analysis

The vibrational spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is a composite of the stretching and bending vibrations of its constituent bonds. The expected absorption regions for the key functional groups are outlined below.

C-H Vibrations
  • Aliphatic C-H Stretching: The methylene (-CH2-) groups in the 4 and 5 positions of the dihydropyrazole ring and the N-methyl (-CH3) group will exhibit C-H stretching vibrations. These typically appear in the 3000-2850 cm⁻¹ region.[5][6] Asymmetric stretching vibrations of the methyl group are generally observed at higher frequencies (around 2965 cm⁻¹) compared to the symmetric stretches (around 2880 cm⁻¹).[7]

  • C-H Bending: The scissoring and rocking motions of the methylene groups and the bending vibrations of the methyl group give rise to absorptions in the 1470-1350 cm⁻¹ range.[5][6]

C=N and N-N Vibrations
  • C=N Stretching: The imine (C=N) bond within the pyrazoline ring is a key characteristic feature. Its stretching vibration typically occurs in the 1690-1640 cm⁻¹ region with medium intensity.[2][8] The exact position can be influenced by conjugation and the electronic effects of substituents.

  • N-N Stretching: The stretching of the N-N single bond in the pyrazole ring is expected to produce a weaker absorption band. Theoretical and experimental studies on pyrazole derivatives have placed this vibration in the 1100 cm⁻¹ region.[9]

C-N and C-C Vibrations
  • C-N Stretching: The stretching vibrations of the C-N bonds involving the N-methyl group and the ring nitrogens are expected in the 1250-1020 cm⁻¹ region for aliphatic amines.[6] Aromatic C-N stretches, though not directly applicable to the saturated part of the ring, can be found in the 1335-1250 cm⁻¹ range.[6]

  • C-C Stretching: The C-C single bond stretching vibrations within the ring are generally weak and appear in the fingerprint region (1200-800 cm⁻¹).

C-Br Vibration
  • C-Br Stretching: The carbon-bromine bond is a prominent feature of this molecule. The C-Br stretching vibration is expected to appear in the low-frequency region of the spectrum, typically between 690 and 515 cm⁻¹, and is often strong in intensity.[2][10][11] The mass of the bromine atom significantly influences the position of this absorption.[12]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole, assuming the sample is a solid or liquid at room temperature.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • Sample of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

  • Potassium Bromide (KBr), spectroscopic grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Alternatively, Attenuated Total Reflectance (ATR) accessory

Sample Preparation (KBr Pellet Method)
  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

  • Sample Grinding: In a dry environment, grind a small amount (1-2 mg) of the pyrazole derivative with approximately 200 mg of dry KBr powder in an agate mortar. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sample Preparation (ATR Method)
  • Background Spectrum: Record a background spectrum with the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Analysis: Acquire the FT-IR spectrum.

Diagram: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pyrazole Sample Grind Grind & Mix Sample->Grind ATR_Sample Apply to ATR Sample->ATR_Sample KBr KBr Powder KBr->Grind Press Press Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer ATR_Sample->Spectrometer Background Acquire Background Spectrometer->Background Sample_Scan Acquire Sample Spectrum Spectrometer->Sample_Scan Process Process Data (Baseline Correction, etc.) Background->Process Sample_Scan->Process Interpret Interpret Spectrum Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for FT-IR spectral analysis.

Interpretation of a Representative Spectrum

The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2960-2930MediumC-H asymmetric stretching (CH₃, CH₂)
~2870-2850MediumC-H symmetric stretching (CH₃, CH₂)
~1660MediumC=N stretching (imine)
~1460MediumC-H bending (CH₂, CH₃ scissoring)
~1370Medium-WeakC-H bending (CH₃ symmetric)
~1240MediumC-N stretching
~1100WeakN-N stretching
Below 700StrongC-Br stretching

Analysis of Key Spectral Regions:

  • 3000-2800 cm⁻¹ Region: The presence of multiple peaks in this region confirms the aliphatic nature of the methyl and dihydropyrazole ring methylene groups.[5][6]

  • 1700-1600 cm⁻¹ Region: A distinct, medium-intensity peak around 1660 cm⁻¹ is a strong indicator of the C=N double bond, confirming the pyrazoline ring structure.[2][8]

  • Fingerprint Region (1500-700 cm⁻¹): This region contains a complex pattern of absorptions from various bending and stretching vibrations, including C-H bending, C-N stretching, and N-N stretching.[9] While individual peak assignment can be challenging, the overall pattern is unique to the molecule.

  • Below 700 cm⁻¹ Region: A strong absorption band in this low-wavenumber region is characteristic of the C-Br stretching vibration, providing clear evidence of the bromine substituent.[2][10][11]

Conclusion

FT-IR spectroscopy serves as a rapid and reliable tool for the structural elucidation of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole. By understanding the characteristic vibrational frequencies of the key functional groups—aliphatic C-H, C=N, C-N, and C-Br—researchers can confidently verify the identity and purity of this compound. The combination of a systematic experimental approach and a thorough understanding of theoretical vibrational modes, as detailed in this guide, ensures the scientific integrity and trustworthiness of the spectral analysis.

References

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Journal of Al-Nahrain University, 15(2), 64-77.
  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
  • Raveendran Pillai, R., Menon, V. V., Mary, S. Y., & Panicker, C. Y. (2016). Vibrational spectroscopic investigations, Molecular dynamic simulations and Molecular docking studies of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1128, 37-48.
  • Sivakumar, S., & Arulmozhi, S. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 398-403.
  • Sawant, A. B., & Kumbhar, A. S. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica, 8(1), 195-205.
  • Jasiński, M., Jelsch, C., Sokołowska, J., & Daszkiewicz, Z. (2020). Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. Journal of Molecular Structure, 1220, 128679.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 60(1), 1-15.
  • El-Nahass, M. M., Kamel, M. A., El-Barbary, A. A., El-Mansy, M. A. M., & Ibrahim, M. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37-41.
  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological.
  • Kumaraswamy, D., & Prashanth, D. (2015). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 5(3), 84-91.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
  • Al-Masoudi, N. A. (2016). Synthesis and Biological Activity Study of Some New Pyrazoline and Pyrimidine Derivatives. (Master's thesis). University of Basrah.
  • Sharma, S., & Singh, P. (2015). UV, FTIR and DFT studies of Pyrazolines in polar protic and polar aprotic solvent mixtures. International Journal of ChemTech Research, 8(4), 1836-1845.
  • Workman, J., & V-g, L. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • Anderson, D. W. W., & Clegg, J. M. (1970). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 77-82.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • Houari Boumediene, O., Omar, B., & Guendouzi, A. (2024). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).
  • Sonar, S. P., & Patil, S. B. (2023). spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-132.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
  • Chalmers, J. M. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Blainey, P. C., & Reid, P. J. (2001). FTIR studies of intermolecular hydrogen bonding in halogenated ethanols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(14), 2763-2774.

Sources

Exploratory

Tautomerism in 1-methyl-4,5-dihydro-1H-pyrazole Systems: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of tautomerism in the 1-methyl-4,5-dihydro-1H-pyrazole system, a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of tautomerism in the 1-methyl-4,5-dihydro-1H-pyrazole system, a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will delve into the structural nuances of the possible tautomeric forms, their relative stabilities as determined by computational chemistry, and their characterization using modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the experimental investigation of this important class of molecules.

Introduction: The Significance of Tautomerism in Pyrazoline Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of heterocyclic chemistry, pyrazoline derivatives, also known as dihydropyrazoles, represent a versatile class of compounds with a wide spectrum of pharmacological activities.[1] The tautomeric state of a pyrazoline can significantly influence its shape, polarity, and hydrogen bonding capabilities, thereby directly impacting its interaction with biological targets.

The 1-methyl-4,5-dihydro-1H-pyrazole core, a substituted 2-pyrazoline, is a key building block in numerous bioactive molecules. A thorough understanding of its tautomeric landscape is therefore paramount for rational drug design and development. This guide will specifically focus on the potential tautomers of this system, providing a comprehensive overview of their stability and methods for their empirical characterization.

The Tautomeric Landscape of 1-methyl-4,5-dihydro-1H-pyrazole

For the 1-methyl-4,5-dihydro-1H-pyrazole system, three principal prototropic tautomers can be envisioned, arising from the migration of a proton and the concomitant shift of a double bond. These are designated as Δ¹, Δ², and Δ³-pyrazolines.

  • 1-methyl-2,3-dihydro-1H-pyrazole (Δ³-pyrazoline): The double bond is between N2 and C3.

  • 1-methyl-4,5-dihydro-1H-pyrazole (Δ²-pyrazoline): The double bond is between N2 and C3. This is the titular compound of this guide.

  • 1-methyl-2,5-dihydro-1H-pyrazole (Δ¹-pyrazoline): The double bond is between N1 and C5.

Computational studies, primarily employing Density Functional Theory (DFT), have consistently shown that for N-substituted pyrazolines, the Δ²-pyrazoline tautomer is the most thermodynamically stable .[2][3] This increased stability is attributed to the conjugation of the C=N double bond with the lone pair of the N1 nitrogen atom.

Figure 1: Tautomeric forms of 1-methyl-dihydropyrazole.

While the Δ¹ and Δ³ tautomers are generally less stable, their transient existence as intermediates in reactions or their potential stabilization by specific substitution patterns cannot be entirely discounted. For instance, it has been noted that a methyl group can offer some stabilization to the Δ³ tautomer.[2]

Synthesis of 1-methyl-4,5-dihydro-1H-pyrazole

The most direct and widely employed method for the synthesis of 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative.[4] For the synthesis of 1-methyl-4,5-dihydro-1H-pyrazole, the reaction of acrolein with methylhydrazine is the most logical and efficient route.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The nitrogen of methylhydrazine acts as a nucleophile, attacking the carbonyl carbon of acrolein to form a hydrazone intermediate.

  • Intramolecular Michael Addition: The second nitrogen atom of the hydrazone then undergoes an intramolecular conjugate addition to the β-carbon of the double bond, leading to the formation of the five-membered pyrazoline ring.[5]

Synthesis acrolein Acrolein hydrazone Hydrazone Intermediate acrolein->hydrazone Nucleophilic attack methylhydrazine Methylhydrazine methylhydrazine->hydrazone pyrazoline 1-methyl-4,5-dihydro-1H-pyrazole hydrazone->pyrazoline Intramolecular Michael Addition

Figure 2: Synthetic pathway to 1-methyl-4,5-dihydro-1H-pyrazole.
Experimental Protocol: Synthesis of 1-methyl-4,5-dihydro-1H-pyrazole

This protocol is a representative procedure based on established methods for pyrazoline synthesis.[4]

Materials:

  • Acrolein

  • Methylhydrazine

  • Methanol (MeOH)

  • Round-bottomed flask

  • Magnetic stirrer

  • Condenser

  • Ice bath

Procedure:

  • To a solution of acrolein (1 equivalent) in methanol in a round-bottomed flask, add methylhydrazine (1.1 equivalents) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 1-methyl-4,5-dihydro-1H-pyrazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section.

Experimental and Computational Characterization

A combination of spectroscopic analysis and computational modeling is essential for the unambiguous characterization of the tautomeric state of 1-methyl-4,5-dihydro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the tautomeric structure in solution.[6] Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms in the molecule.

Expected ¹H NMR Spectral Features for 1-methyl-4,5-dihydro-1H-pyrazole (Δ²-Tautomer):

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyrazoline ring and the N-methyl group. The protons on the C4 and C5 carbons typically appear as a complex multiplet due to geminal and vicinal coupling.

ProtonApproximate Chemical Shift (δ, ppm)Multiplicity
N-CH₃2.5 - 3.0s
C4-H₂2.7 - 3.2t or m
C5-H₂3.3 - 3.8t or m
C3-H6.8 - 7.5t or m

Expected ¹³C NMR Spectral Features for 1-methyl-4,5-dihydro-1H-pyrazole (Δ²-Tautomer):

CarbonApproximate Chemical Shift (δ, ppm)
N-CH₃40 - 45
C430 - 40
C550 - 60
C3140 - 150

Note: The exact chemical shifts can vary depending on the solvent and concentration.[2][7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. For 1-methyl-4,5-dihydro-1H-pyrazole, the most prominent feature will be the C=N stretching vibration.

Functional GroupApproximate Wavenumber (cm⁻¹)
C=N Stretch1600 - 1650
C-H Stretch (sp³)2850 - 3000
C-H Stretch (sp²)3000 - 3100
Ultraviolet-Visible (UV-Vis) Spectroscopy

2-Pyrazolines typically exhibit a UV-Vis absorption maximum corresponding to the π → π* transition of the C=N chromophore. The λmax is generally observed in the range of 240-280 nm, though this can be influenced by substitution.[8]

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of the different tautomers. By calculating the Gibbs free energy of each tautomer, one can predict the equilibrium population of each species.

Protocol for DFT Calculations:

  • Structure Optimization: The geometry of each tautomer (Δ¹, Δ², and Δ³) should be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][9]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Energy Calculation: Calculate the Gibbs free energy for each tautomer.

  • Relative Energy Determination: The relative energy of each tautomer can be determined by subtracting the energy of the most stable tautomer from the energies of the others.

Predicted Relative Stabilities:

Based on previous computational studies of related systems, the expected order of stability is:

Δ²-pyrazoline > Δ¹-pyrazoline > Δ³-pyrazoline

The energy difference between the most stable Δ² tautomer and the other forms is typically in the range of several kcal/mol, indicating that the Δ² form will be the overwhelmingly predominant species at equilibrium.[10]

Figure 3: Predicted relative energy levels of tautomers.

Investigating Tautomeric Equilibrium: Advanced Techniques

While the Δ²-tautomer is expected to be dominant, it is important to have experimental tools to investigate the potential for tautomeric exchange, especially under varying conditions.

Variable Temperature (VT) NMR Spectroscopy

VT-NMR is a powerful technique to study dynamic processes like tautomerism.[11][12] By acquiring NMR spectra at different temperatures, one can observe changes in the spectra that are indicative of an equilibrium process.

Protocol for VT-NMR:

  • Sample Preparation: Prepare a sample of the compound in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments (e.g., 10-20 °C).

  • Spectral Acquisition: At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.

  • Data Analysis: Analyze the spectra for changes in chemical shifts, line broadening, or the appearance of new signals, which can indicate the presence of multiple species in equilibrium.

VT_NMR start Prepare Sample acquire_rt Acquire Spectrum at Room Temp start->acquire_rt change_temp Change Temperature acquire_rt->change_temp equilibrate Equilibrate Sample change_temp->equilibrate acquire_vt Acquire Spectrum equilibrate->acquire_vt acquire_vt->change_temp Repeat at different temps analyze Analyze Spectra acquire_vt->analyze end Determine Equilibrium Dynamics analyze->end

Figure 4: Workflow for a variable temperature NMR experiment.
Solvent Effects

The polarity and hydrogen-bonding ability of the solvent can influence the position of a tautomeric equilibrium. While significant shifts are less likely for the 1-methyl-4,5-dihydro-1H-pyrazole system due to the large inherent stability of the Δ² tautomer, it is good practice to analyze the compound in a range of solvents (e.g., a non-polar solvent like benzene-d₆, a polar aprotic solvent like DMSO-d₆, and a polar protic solvent like methanol-d₄) to confirm the absence of significant solvent-induced tautomerization.

Conclusion

The tautomerism of 1-methyl-4,5-dihydro-1H-pyrazole is heavily skewed towards the Δ²-pyrazoline form due to its inherent electronic stability. This guide has provided a comprehensive overview of the theoretical basis for this stability, along with practical experimental protocols for its synthesis and characterization. For researchers in drug discovery and medicinal chemistry, a firm grasp of these principles is essential for the rational design of novel therapeutics based on the versatile pyrazoline scaffold. The methodologies outlined herein provide a robust framework for the investigation of tautomerism in this and related heterocyclic systems.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cross-Coupling Strategies Involving 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Scientific Context & Structural Challenges The compound 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (a 3-bromopyrazoline derivative) is a highly valuable electrophilic building block in medicinal chemistry. It serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Challenges

The compound 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (a 3-bromopyrazoline derivative) is a highly valuable electrophilic building block in medicinal chemistry. It serves as a critical intermediate for synthesizing complex pyrazole-based kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. However, executing transition-metal-catalyzed cross-coupling reactions on this specific partially saturated scaffold presents two distinct chemical challenges:

  • Catalyst Poisoning (Off-Cycle Deactivation): The nitrogen-rich 4,5-dihydro-1H-pyrazole ring strongly coordinates to Pd(II) intermediates. This chelation forms inactive multimeric complexes that stall the catalytic cycle[1].

  • Substrate Aromatization: Under the harsh basic conditions and elevated temperatures typically required for cross-coupling, the pyrazoline ring is highly susceptible to undesired oxidation and aromatization, prematurely converting into the corresponding pyrazole.

Mechanistic Insights: Designing a Self-Validating Catalytic System

To overcome these barriers, the strategic selection of the phosphine ligand and base is the most critical variable. Standard bidentate ligands (e.g., dppf, BINAP) or simple phosphines (e.g., PPh₃) fail because they do not provide sufficient steric bulk to prevent the off-cycle N-coordination of the pyrazoline to the palladium center.

Causality in Ligand Selection: Employing dialkylbiaryl phosphine ligands—such as XPhos for Suzuki-Miyaura couplings or tBuBrettPhos for Buchwald-Hartwig aminations—creates a sterically demanding environment around the Pd center. This promotes rapid oxidative addition of the C(sp²)–Br bond while simultaneously blocking the coordination of the pyrazoline nitrogen atoms, thus keeping the catalyst in the active monomeric state [1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst (L = Bulky Biarylphosphine) OxAdd Oxidative Addition (3-Bromo-pyrazoline) Pd0->OxAdd Ar-Br Poison Catalyst Deactivation (N-coordination to Pd) Pd0->Poison Off-cycle pathway (Inhibited by bulky L) TransMet Transmetalation (Nucleophile + Base) OxAdd->TransMet Nu-H / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product

Figure 1. Pd-catalyzed cross-coupling cycle highlighting the prevention of catalyst deactivation.

Experimental Methodologies & Protocols

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Cross-Coupling (Milder Temp, 12h) Prep->Reaction Workup 3. Aqueous Workup (EtOAc Extraction) Reaction->Workup Purification 4. Chromatography (Silica Gel) Workup->Purification Analysis 5. Verification (NMR, LC-MS) Purification->Analysis

Figure 2. Standardized experimental workflow for the cross-coupling of 3-bromopyrazolines.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesis of 3-aryl-1-methyl-4,5-dihydro-1H-pyrazoles [2]. Self-Validation Checkpoint: The reaction mixture should transition from the dark red/purple of Pd₂(dba)₃ to a homogeneous pale yellow/orange upon heating, indicating the successful formation of the active Pd(0)-XPhos monomer. The appearance of a persistent black precipitate (Pd black) indicates catalyst degradation due to oxygen ingress or solvent impurity.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL vial with 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Transfer the vial to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 8–12 hours. Monitor the color change to validate catalyst activation.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target 3-arylpyrazoline.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of 3-amino-1-methyl-4,5-dihydro-1H-pyrazoles. Causality in Base Selection: LHMDS (Lithium hexamethyldisilazide) is strictly preferred over standard alkoxide bases (like NaOtBu) for sensitive pyrazolines because it is less nucleophilic, preventing ring-opening side reactions while effectively deprotonating the amine nucleophile [1].

Step-by-Step Procedure:

  • Preparation: Inside a glovebox, charge a dry reaction vessel with 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (1.0 mmol, 1.0 equiv), the target amine (1.2 mmol, 1.2 equiv), and tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Base Addition: Add LHMDS (2.2 mmol, 2.2 equiv) as a solid or via a standardized THF solution.

  • Solvent & Reaction: Add anhydrous, degassed THF (5.0 mL). Seal the vessel, remove it from the glovebox, and stir at 60 °C for 12–16 hours. Note: The use of the G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring the high temperatures that degrade the pyrazoline ring.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the quantitative optimization data, demonstrating the stark contrast in yields based on the mechanistic choices of ligands and bases.

Reaction TypePrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Suzuki-Miyaura Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O8075–95 Bulky ligand successfully prevents N-coordination.
Suzuki-MiyauraPd(OAc)₂ / dppfNa₂CO₃Toluene/H₂O9040–60Significant catalyst poisoning observed (Pd black).
Buchwald-Hartwig tBuBrettPhos Pd G3LHMDSTHF6070–92 Mild base prevents pyrazoline aromatization/opening.
Buchwald-HartwigPd₂(dba)₃ / BINAPCs₂CO₃Toluene100< 20Substrate decomposition at high temperature.

References

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner syndrome cells Source: Pharmaceuticals (MDPI) URL: [Link]

Application

Synthesis of Chlorantraniliprole Intermediates: A Detailed Guide for Researchers

Introduction Chlorantraniliprole is a leading insecticide from the anthranilic diamide class, renowned for its high efficacy against a broad spectrum of lepidopteran pests.[1] Its novel mode of action, which selectively...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorantraniliprole is a leading insecticide from the anthranilic diamide class, renowned for its high efficacy against a broad spectrum of lepidopteran pests.[1] Its novel mode of action, which selectively targets insect ryanodine receptors, results in low mammalian toxicity, making it a valuable tool in modern crop protection.[2][3] The synthesis of this complex molecule is a multi-step process that relies on the efficient preparation of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[4] This application note provides a detailed, in-depth guide for the synthesis of these crucial building blocks, offering field-proven insights and step-by-step protocols for researchers, scientists, and professionals in drug development and agrochemical synthesis.

The core strategy for the industrial synthesis of Chlorantraniliprole is a convergent approach, where these two primary intermediates are synthesized separately and then coupled in the final step.[4] This guide will first detail the synthetic pathways for each intermediate and then describe the final coupling methodologies.

Synthesis of Intermediate 1: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide is a critical phase in the overall production of Chlorantraniliprole. Several routes have been developed, with a common and effective method starting from 2-amino-3-methylbenzoic acid. This pathway involves a sequence of chlorination and amidation reactions.

Synthetic Pathway Overview

A prevalent route for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide begins with the chlorination of 2-amino-3-methylbenzoic acid, followed by amidation. An alternative, high-yield approach starts from 2-nitro-3-methylbenzoic acid, involving reduction, chlorination, esterification, and finally, ammonolysis.[5][6] This latter method can achieve an overall yield of over 80%.[5]

G cluster_0 Route from 2-amino-3-methylbenzoic acid cluster_1 Route from 2-nitro-3-methylbenzoic acid A 2-amino-3-methylbenzoic acid B 2-amino-5-chloro-3-methylbenzoic acid A->B Chlorination (e.g., SO2Cl2) C 2-amino-5-chloro-N,3-dimethylbenzamide B->C Amidation (multi-step or one-pot) D 2-nitro-3-methylbenzoic acid E 2-amino-3-methylbenzoic acid D->E Reduction (e.g., Catalytic Hydrogenation) F 2-amino-5-chloro-3-methylbenzoic acid E->F Chlorination G 2-amino-5-chloro-3-methylbenzoate F->G Esterification H 2-amino-5-chloro-N,3-dimethylbenzamide G->H Ammonolysis (with methylamine)

Figure 1: Synthetic routes to 2-amino-5-chloro-N,3-dimethylbenzamide.

Experimental Protocol: Synthesis from 2-nitro-3-methylbenzoic acid

This four-step protocol is favored for its high overall yield and amenability to industrial-scale production.[5]

Step 1: Reduction of 2-nitro-3-methylbenzoic acid

  • Reaction: 2-nitro-3-methylbenzoic acid is reduced to 2-amino-3-methylbenzoic acid.

  • Procedure: In a suitable reactor, suspend 2-nitro-3-methylbenzoic acid in ethanol. Add a catalytic amount of Raney nickel. The reaction mixture is then subjected to hydrogenation at approximately 0.2 MPa and 50°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude 2-amino-3-methylbenzoic acid.

Step 2: Chlorination of 2-amino-3-methylbenzoic acid

  • Reaction: The aromatic ring of 2-amino-3-methylbenzoic acid is chlorinated at the 5-position.

  • Procedure: Dissolve the 2-amino-3-methylbenzoic acid in dichloroethane. Heat the solution to approximately 50°C. Chlorine gas is then bubbled through the solution at a controlled rate. The reaction progress is monitored by HPLC.

  • Causality: The use of chlorine gas in an organic solvent with a specific reactant-to-solvent ratio (e.g., 1:5 mass ratio) enhances the efficiency of this step.[7] The temperature is maintained at 50°C to ensure a sufficient reaction rate while minimizing side product formation.

Step 3: Esterification of 2-amino-5-chloro-3-methylbenzoic acid

  • Reaction: The carboxylic acid group is converted to its corresponding ethyl ester.

  • Procedure: Suspend 2-amino-5-chloro-3-methylbenzoic acid (e.g., 30g, 161.7 mmol) in ethanol (150g).[5] Cool the mixture to 5°C in an ice-water bath and add concentrated sulfuric acid (4.75g, 48.5 mmol) dropwise.[5] After the addition, the mixture is heated to reflux for 6 hours.[5]

  • Work-up: After the reaction, ethanol is removed by distillation under reduced pressure. Water (30g) is added to the residue, and the mixture is stirred for 30 minutes at room temperature to precipitate the product. The solid is collected by filtration to yield ethyl 2-amino-5-chloro-3-methylbenzoate.[5]

  • Yield: 92.1%.[5]

Step 4: Ammonolysis of ethyl 2-amino-5-chloro-3-methylbenzoate

  • Reaction: The ester is converted to the final N-methylamide.

  • Procedure: The ethyl 2-amino-5-chloro-3-methylbenzoate is reacted with an aqueous solution of methylamine. The reaction is typically carried out in a suitable solvent at a controlled temperature (e.g., 30-35°C) for several hours.[8]

  • Work-up: The reaction mixture is then subjected to an aqueous work-up, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.[4]

  • Yield: A one-pot process starting from 2-amino-3-methylbenzoic acid has been reported with a yield of 83%.[8]

Synthesis of Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This pyrazole carboxylic acid derivative is another cornerstone in the synthesis of Chlorantraniliprole. A common and industrially viable route starts from 2,3-dichloropyridine.[9]

Synthetic Pathway Overview

The synthesis involves several key transformations: hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.[9]

G A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)-hydrazine A->B Hydrazine hydrate, Ethanol, Reflux C Pyrazolidinone intermediate B->C Diethyl maleate, Sodium ethoxide D Pyrazoline intermediate C->D POBr3, Acetonitrile E Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate D->E Oxidation (e.g., K2S2O8, H2SO4) F 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid E->F Hydrolysis (e.g., NaOH, then H+)

Figure 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis from 2,3-dichloropyridine

This multi-step protocol provides a reliable method for obtaining the pyrazole intermediate.

Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine

  • Reaction: 2,3-dichloropyridine is reacted with hydrazine hydrate to substitute one chlorine atom with a hydrazine group.

  • Procedure: A mixture of 2,3-dichloropyridine and hydrazine hydrate is refluxed in ethanol.[9] The reaction time can be lengthy, and the purity of the product is crucial for the subsequent steps.[9]

  • Work-up: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure to yield the crude hydrazine derivative.[9]

Step 2: Cyclization to Pyrazolidinone Intermediate

  • Reaction: The hydrazine derivative undergoes condensation with diethyl maleate to form the pyrazolidinone ring.

  • Procedure: The crude (3-chloropyridin-2-yl)-hydrazine is reacted with diethyl maleate in the presence of a base such as sodium ethoxide in ethanol.[9]

Step 3: Bromination

  • Reaction: The pyrazolidinone intermediate is brominated.

  • Procedure: The pyrazolidinone is treated with a brominating agent like phosphorus oxybromide (POBr₃) in acetonitrile.[9]

Step 4: Oxidation

  • Reaction: The resulting pyrazoline is oxidized to the corresponding pyrazole ester.

  • Procedure: To a solution of the pyrazoline intermediate in acetonitrile, sulfuric acid is added, followed by potassium persulfate (K₂S₂O₈). The mixture is then refluxed for several hours.[9]

  • Causality: Potassium persulfate is a strong oxidizing agent that efficiently converts the pyrazoline to the more stable pyrazole ring system. The acidic medium facilitates this oxidation.

Step 5: Hydrolysis

  • Reaction: The ethyl ester is hydrolyzed to the final carboxylic acid.

  • Procedure: The ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate is treated with a base such as sodium hydroxide in aqueous methanol.[9] The reaction is typically stirred for about an hour.[9]

  • Work-up: After the hydrolysis is complete, the mixture is acidified with an acid like hydrochloric acid to a pH of 2 to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like isopropanol.[9]

  • Yield and Purity: This improved hydrolysis method can achieve an overall yield of over 47% with a final purity of 99.69%.[9]

Final Coupling to Synthesize Chlorantraniliprole

The final step in the synthesis of Chlorantraniliprole involves the coupling of the two key intermediates. There are two primary strategies for this amide bond formation: a direct coupling method and a two-step process via a benzoxazinone intermediate.[7]

Method 1: Direct Amide Coupling

In this approach, the carboxylic acid of the pyrazole intermediate is activated and then reacted directly with the amino group of the anthranilamide intermediate.

G A 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C Chlorantraniliprole A->C Coupling Agent (e.g., MsCl), Base (e.g., 3-methylpyridine) B 2-amino-5-chloro-N,3-dimethylbenzamide B->C

Figure 3: Direct amide coupling for Chlorantraniliprole synthesis.

Experimental Protocol: Direct Amide Coupling

  • Reaction: Amide bond formation between the two intermediates.

  • Procedure: In a reaction vessel, a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide is prepared in acetonitrile. A base, such as 3-methylpyridine, is added to the mixture. The reaction mixture is cooled to approximately -5°C in an ice-salt bath. A solution of methanesulfonyl chloride in acetonitrile is then added dropwise, maintaining the temperature between -5 to 0°C. After the addition, the mixture is stirred at this temperature for about 15 minutes, then gradually warmed to 50°C and maintained for approximately 4 hours, or until TLC indicates the completion of the reaction.[4]

  • Causality: Methanesulfonyl chloride acts as a coupling agent, activating the carboxylic acid group to facilitate nucleophilic attack by the amine. 3-methylpyridine serves as a base to neutralize the HCl generated during the reaction. The initial low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Work-up: The reaction is cooled to room temperature, and a standard work-up is performed, which may include washing with water and extraction with an organic solvent. The crude product is then purified by recrystallization.[4]

Method 2: Through a Benzoxazinone Intermediate

This two-step route involves the initial formation of a cyclized benzoxazinone intermediate, which is then ring-opened with methylamine to yield Chlorantraniliprole.[7]

G A 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one A->C Dehydrating/Activating Agent (e.g., MsCl) B 2-amino-5-chloro-3-methylbenzoic acid B->C D Chlorantraniliprole C->D Methylamine

Figure 4: Synthesis of Chlorantraniliprole via a benzoxazinone intermediate.

Experimental Protocol: Benzoxazinone Route

Step 1: Formation of the Benzoxazinone Intermediate

  • Reaction: Cyclization of the two intermediates to form the benzoxazinone ring.

  • Procedure: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating or activating agent like methanesulfonyl chloride in a suitable solvent such as acetonitrile with a base.[7]

  • Work-up: The benzoxazinone intermediate often precipitates from the reaction mixture and can be isolated by filtration.[10]

Step 2: Ring-opening with Methylamine

  • Reaction: The benzoxazinone ring is opened by nucleophilic attack of methylamine.

  • Procedure: The isolated benzoxazinone intermediate is suspended in a solvent like aqueous isopropyl alcohol, and a 40% aqueous solution of methylamine is added. The reaction is stirred at around 32°C for 10 hours.[10]

  • Work-up: The crude Chlorantraniliprole can be isolated by filtration and purified by recrystallization.[10]

  • Yield and Purity: In a two-step process, the benzoxazinone intermediate can be obtained with a purity of 96% and a yield of 72%. The subsequent ring-opening can yield Chlorantraniliprole with a purity of 95% and a yield of 61%.[10] A one-step process without isolation of the intermediate has also been reported with an overall yield of 80% and purity of 96.86%.[10]

Data Summary

Intermediate/ProductStarting MaterialKey ReagentsTypical YieldTypical PurityReference(s)
Ethyl 2-amino-5-chloro-3-methylbenzoate2-amino-5-chloro-3-methylbenzoic acidEthanol, H₂SO₄92.1%-[5]
2-amino-5-chloro-N,3-dimethylbenzamide2-amino-3-methylbenzoic acidTriphosgene, Methylamine83%-[8]
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid2,3-dichloropyridineHydrazine hydrate, Diethyl maleate, POBr₃, K₂S₂O₈, NaOH>47% (overall)99.69%[9]
Chlorantraniliprole (Benzoxazinone route, two-step)Benzoxazinone intermediateMethylamine61%95%[10]
Chlorantraniliprole (Benzoxazinone route, one-pot)Pyrazole and Anthranilic acid intermediatesMsCl, Na₂CO₃, Methylamine80%96.86%[10]

Conclusion

The synthesis of Chlorantraniliprole intermediates is a well-established yet intricate process that offers multiple strategic pathways. The choice of a particular route will depend on factors such as desired yield, purity requirements, cost of starting materials and reagents, and scalability. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize these key building blocks. As with any chemical synthesis, careful monitoring of reaction parameters and appropriate purification techniques are paramount to achieving high-quality products. For optimal results, it is recommended to monitor reaction progress using techniques like TLC and HPLC and to characterize the final products and intermediates using methods such as NMR and mass spectrometry.[4][11][12]

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] Specific hazards of the reagents used, such as the corrosive nature of sulfonyl chloride and the flammability of organic solvents, should be reviewed from their respective Safety Data Sheets (SDS) before commencing any experimental work.[13][15][16]

Sources

Method

Development of Novel Fungicides from Pyrazoline Scaffolds: Synthesis, SAR, and Antifungal Protocols

Executive Summary Pyrazolines—specifically 2-pyrazolines—are versatile five-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in both agrochemical and pharmaceutical drug discovery[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolines—specifically 2-pyrazolines—are versatile five-membered nitrogen-containing heterocycles that have emerged as privileged scaffolds in both agrochemical and pharmaceutical drug discovery[1]. Their unique structural geometry allows for high-affinity binding to various metalloenzymes and receptors. In agricultural and medicinal mycology, pyrazoline derivatives exhibit potent fungicidal activity against devastating phytopathogenic fungi (e.g., Rhizoctonia solani) and human opportunistic pathogens (e.g., Candida species)[2].

This application note provides a comprehensive, self-validating guide to the rational design, chemical synthesis, in vitro screening, and mechanistic elucidation of novel pyrazoline-based fungicides.

Rational Design & Structure-Activity Relationship (SAR)

The biological efficacy of pyrazoline scaffolds is highly dependent on their substitution patterns. Rational drug design dictates that modifying the stereoelectronic properties of the aryl rings attached to the C3 and C5 positions of the pyrazoline core drastically alters target affinity.

Mechanistic Causality in SAR: Introducing electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or trifluoromethyl (-CF3) groups at the para-position of the phenyl rings significantly enhances the molecule's lipophilicity (LogP). This increased lipophilicity facilitates passive diffusion across the rigid fungal cell wall and cell membrane, allowing the pharmacophore to reach intracellular targets like CYP51 more effectively[2].

Table 1: SAR Data of Representative 1-Acetyl-3,5-diaryl-2-pyrazolines
CompoundR1 (Aldehyde Origin)R2 (Ketone Origin)N1-SubstitutionMIC vs C. albicans (µg/mL)MIC vs R. solani (µg/mL)
PZ-01 PhenylPhenylAcetyl64.0128.0
PZ-02 4-Cl-PhenylPhenylAcetyl16.032.0
PZ-03 4-F-PhenylPhenylAcetyl8.016.0
PZ-04 2,4-diCl-PhenylPhenylAcetyl4.08.0
Ketoconazole Standard Control--1.0N/A
Carbendazim Standard Control--N/A2.0

Application Note 1: Chemical Synthesis & Characterization

The most robust and scalable method for synthesizing 2-pyrazolines is the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives[1].

SynthesisWorkflow A Aldehyde + Ketone (Starting Materials) B Claisen-Schmidt Condensation A->B C Chalcone Intermediate B->C E Cyclization (Reflux 80°C) C->E D Hydrazine Hydrate + Glacial Acetic Acid D->E F Novel Pyrazoline Scaffold E->F

Workflow for the synthesis of pyrazoline scaffolds via chalcone intermediates.
Step-by-Step Protocol: Synthesis of 1-Acetyl-3,5-diaryl-2-pyrazolines
  • Chalcone Formation: Dissolve equimolar amounts (10 mmol) of a substituted benzaldehyde and acetophenone in 30 mL of ethanol. Add 5 mL of 10% aqueous NaOH dropwise while stirring at room temperature for 3-4 hours.

    • Causality: NaOH deprotonates the acetophenone to form a reactive enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated chalcone.

  • Isolation of Intermediate: Pour the mixture into crushed ice. Filter the precipitated chalcone, wash with distilled water until pH neutral, and recrystallize from ethanol.

  • Pyrazoline Cyclization: In a round-bottom flask, dissolve the chalcone (5 mmol) and an excess of hydrazine hydrate (10 mmol) in 20 mL of glacial acetic acid. Reflux the mixture at 80°C for 6-8 hours[3].

    • Causality: Glacial acetic acid is utilized not merely as a solvent, but as a dual-purpose reagent. It acts as an acid catalyst to activate the chalcone's carbonyl group for Schiff base formation, promoting the intramolecular Michael addition that closes the 5-membered ring. Furthermore, under reflux, it acetylates the N1 position, yielding the stable 1-acetyl-pyrazoline derivative[1].

  • Purification: Pour the cooled reaction mixture into ice water. Filter the crude solid, wash thoroughly with water, and purify via column chromatography (ethyl acetate:petroleum ether) to obtain the pure pyrazoline.

Application Note 2: In Vitro Antifungal Screening

To ensure scientific integrity, antifungal screening must be a self-validating system. The Mycelial Growth Rate method is the gold standard for evaluating agricultural fungicides[4].

Step-by-Step Protocol: Mycelial Growth Inhibition Assay
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize via autoclaving at 121°C for 15 minutes.

  • Compound Doping: Dissolve the synthesized pyrazoline in acetone to create a 10 mg/mL stock solution. Add the stock to the cooling PDA (approx. 50°C) to achieve final test concentrations (e.g., 10, 50, 100 µg/mL). Pour into sterile Petri dishes.

    • Self-Validation: Always prepare a Negative Control plate containing an equivalent volume of pure acetone, and a Positive Control plate containing a commercial standard (e.g., Carbendazim). The negative control proves that any observed growth inhibition is strictly attributable to the pyrazoline pharmacophore, not solvent toxicity.

  • Inoculation: Using a sterile cork borer (5 mm diameter), cut mycelial plugs from the actively growing margin of a 7-day-old fungal culture (e.g., R. solani). Place one plug face-down in the center of each test plate.

  • Incubation & Quantification: Incubate plates at 25°C for 5–7 days. Measure the radial growth (diameter) of the mycelium using digital calipers.

  • Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100 (Where Dc is the diameter of the control, and Dt is the diameter of the treated plate).

Application Note 3: Mechanism of Action (MoA) Elucidation

While some pyrazole carboxamides are known to target Succinate Dehydrogenase (SDH) in the mitochondrial respiratory chain[4], a primary mechanism for highly substituted 3,5-diaryl-2-pyrazolines is the competitive inhibition of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[2].

MoAPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Normal Pathway CellDeath Fungal Cell Membrane Disruption & Death CYP51->CellDeath Ergosterol Depletion Pyrazoline Pyrazoline Fungicide Pyrazoline->CYP51 Inhibits

Mechanism of Action: Pyrazoline-mediated inhibition of fungal CYP51 enzyme.

Mechanistic Causality: The basic nitrogen atom (N2) of the pyrazoline ring acts as a Lewis base, coordinating directly with the electrophilic heme iron (Fe³⁺) located in the active site of the CYP51 enzyme. Concurrently, the lipophilic aryl substituents occupy the hydrophobic access channel of the enzyme. This dual-binding modality effectively blocks the natural substrate (lanosterol) from entering the active site.

The resulting enzymatic blockade halts the synthesis of ergosterol, leading to the accumulation of toxic 14α-methylated sterols. Because ergosterol is the fundamental architectural lipid of the fungal cell membrane, its depletion severely compromises membrane fluidity and permeability, ultimately culminating in catastrophic cell lysis and fungal death[3].

References

  • [2] Design, Synthesis, and Antifungal Analysis of Pyrazoline Derivatives Against Candida Species: A Comprehensive In Vitro and In Silico Approach. ResearchGate. 2

  • [4] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central (PMC). 4

  • [1] Synthesis and antifungal activity of novel pyrazolines and isoxazolines derived from cuminaldehyde. PubMed Central (PMC). 1

  • [3] Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Taylor & Francis. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Welcome to the technical support guide for the synthesis and yield optimization of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to enhance the efficiency and success of your experiments.

Section 1: Synthesis Strategies and Reaction Mechanism

The synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (a pyrazoline) typically proceeds via one of two primary routes:

  • Route A: Cyclocondensation followed by Bromination: Reaction of an α,β-unsaturated aldehyde or ketone (e.g., acrolein) with methylhydrazine to form 1-methyl-4,5-dihydro-1H-pyrazole, followed by electrophilic bromination at the 3-position.

  • Route B: Cyclocondensation with a Brominated Precursor: Reaction of methylhydrazine with a pre-brominated α,β-unsaturated carbonyl compound (e.g., 2-bromoacrolein).

The most common and often more controllable approach is Route A, as direct bromination of the pyrazoline intermediate can be highly selective. The fundamental reaction is a cyclocondensation, which involves the nucleophilic attack of the hydrazine on the carbonyl compound, followed by intramolecular cyclization and dehydration.[1]

reaction_mechanism start α,β-Unsaturated Carbonyl + Methylhydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation (-H₂O) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrazoline 1-Methyl-4,5-dihydro-1H-pyrazole intermediate2->pyrazoline Tautomerization final_product 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole pyrazoline->final_product bromination Brominating Agent (e.g., NBS) bromination->final_product Electrophilic Addition

Caption: General mechanism for pyrazoline synthesis and subsequent bromination.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent challenge stemming from incomplete reactions, side-product formation, or reagent degradation.[1][2]

Potential Cause A: Incomplete Cyclocondensation

  • Explanation: The initial formation of the pyrazoline ring can be slow or incomplete. This step is often catalyzed by a small amount of acid, but the pH must be carefully controlled.[2] Strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[2]

  • Solutions:

    • Catalyst Optimization: Introduce a catalytic amount (1-2 drops) of glacial acetic acid to facilitate hydrazone formation.

    • Temperature & Time: If the reaction is sluggish at room temperature, consider moderately increasing the temperature to 40-60°C and extending the reaction time. Monitor progress by Thin Layer Chromatography (TLC).

    • Reagent Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of methylhydrazine can sometimes drive the reaction to completion.

Potential Cause B: Reagent Instability

  • Explanation: Methylhydrazine is susceptible to air oxidation, which can reduce its reactivity and introduce impurities.[1]

  • Solutions:

    • Use Fresh Reagents: Always use freshly opened or distilled methylhydrazine.

    • Inert Atmosphere: For sensitive reactions, perform the cyclocondensation under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[1]

Potential Cause C: Inefficient Bromination

  • Explanation: The bromination step may be incomplete, or side reactions such as over-bromination or decomposition may occur. The choice of brominating agent and reaction conditions is critical.

  • Solutions:

    • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can provide better selectivity, reducing the formation of poly-brominated species.[3]

    • Temperature Control: Perform the bromination at a low temperature (0°C to room temperature) to control the reaction rate and minimize side reactions.[3]

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for bromination with NBS.[3]

Question 2: My final product is a persistent oil that is difficult to crystallize and purify. What should I do?

This is a common issue, often caused by residual solvent or impurities preventing the formation of a crystal lattice.[4]

  • Explanation: High-boiling point solvents like DMF can be difficult to remove completely and may cause the product to oil out.[4] Impurities can also act as "crystal poisons."

  • Solutions:

    • Thorough Work-up: During the extractive work-up, wash the organic layer multiple times with water and brine to remove residual DMF or other water-soluble impurities.[4]

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or a diethyl ether/petroleum ether mixture.[3] Scratching the inside of the flask with a glass rod can also provide nucleation sites.[5]

    • Solvent for Recrystallization: If trituration fails, identify a suitable solvent system for recrystallization. A good starting point is a hexane/ethyl acetate or ethanol/water mixture. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[5]

    • Column Chromatography: If all else fails, purification via column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is typically effective.[5]

Question 3: I am observing significant side products, particularly an aromatic pyrazole. How can I prevent this?

The formation of the aromatic pyrazole, 3-Bromo-1-methyl-1H-pyrazole, occurs via oxidation of the dihydropyrazole ring.

  • Explanation: The pyrazoline product can be oxidized to the more thermodynamically stable aromatic pyrazole, especially at elevated temperatures or in the presence of an oxidizing agent (including atmospheric oxygen).[2] This is a common subsequent step in many pyrazole syntheses.[2]

  • Solutions:

    • Temperature Control: Avoid excessive heat during the reaction and work-up.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can minimize oxidation from air.

    • Mild Conditions: Ensure that the reaction conditions, particularly during bromination, are not overly harsh. Some brominating agents or conditions can promote oxidative aromatization.[2]

troubleshooting_workflow start Low Yield or Impure Product check_yield Primary Issue? start->check_yield low_yield Low Yield check_yield->low_yield Yield impure Impure Product check_yield->impure Purity cause_yield Potential Cause? low_yield->cause_yield cause_impure Product Form? impure->cause_impure incomplete_rxn Incomplete Reaction cause_yield->incomplete_rxn Reaction Stalled side_products Side Products cause_yield->side_products Extra Spots on TLC solution_incomplete Optimize Catalyst Adjust Temp/Time Use Excess Hydrazine incomplete_rxn->solution_incomplete solution_side Control Temperature Use Inert Atmosphere Choose Mild Reagents side_products->solution_side oily_product Oily Product cause_impure->oily_product Oily solution_oily Thorough Work-up Triturate with Anti-solvent Recrystallize or Chromatograph oily_product->solution_oily

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Section 3: Optimized Experimental Protocol (Route A)

This section provides a representative step-by-step methodology for the synthesis via the cyclization-then-bromination route.

Part 1: Synthesis of 1-methyl-4,5-dihydro-1H-pyrazole

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acrolein (1.0 eq) dissolved in ethanol (approx. 0.5 M). Cool the flask to 0°C in an ice bath.

  • Addition: Add methylhydrazine (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, add 2-3 drops of glacial acetic acid. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material (acrolein) is consumed.

  • Work-up: Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazoline, which can be used in the next step without further purification.

Part 2: Bromination to 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

  • Setup: Dissolve the crude 1-methyl-4,5-dihydro-1H-pyrazole (1.0 eq) in dry dichloromethane (DCM) or dimethylformamide (DMF) in a round-bottom flask and cool to 0°C in an ice bath.[3]

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes.[3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting pyrazoline is consumed.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (2x).[3] Combine the organic phases and wash with water (2x) and saturated brine.[3][6]

  • Purification: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent via rotary evaporation.[3] Purify the resulting crude product by trituration, recrystallization, or column chromatography as described in the troubleshooting section.

Section 4: Data Summary Table

The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterRecommended SettingRationalePotential Issue if Deviated
Methylhydrazine Stoich. 1.1 - 1.2 eqDrives the initial cyclization to completion.< 1.0 eq: Incomplete reaction, low yield.
Catalyst (Cyclization) 1-2 drops Acetic AcidFacilitates hydrazone formation.[2]None: Sluggish reaction. Too much: Protonation of hydrazine, reduced nucleophilicity.[2]
Brominating Agent NBS (1.05 eq)Offers better selectivity and handling than Br₂.[3]Br₂: Risk of over-bromination and handling hazards. Excess NBS: Di-brominated side products.
Bromination Temperature 0°C to RTControls reaction rate and minimizes side reactions.[3]High Temp: Increased risk of side products, including aromatization/oxidation.[2]
Solvent (Bromination) DCM, DMFAprotic solvents suitable for NBS bromination.[3][4]Protic Solvents: Can react with NBS and interfere with the reaction.

Section 5: Frequently Asked Questions (FAQs)

  • Q: How can I safely handle methylhydrazine?

    • A: Methylhydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It is also flammable and should be kept away from ignition sources.

  • Q: Can I use bromine (Br₂) instead of NBS?

    • A: Yes, elemental bromine can be used, but it is generally more reactive and less selective, which can lead to a higher incidence of side products like di-brominated compounds.[2] NBS is often the superior choice for controlled, selective bromination of such heterocyclic systems.[3]

  • Q: The regiochemistry of my product is uncertain. How can I confirm the bromine is at the 3-position?

    • A: The most definitive methods are spectroscopic. ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts and coupling patterns of the protons and carbons in the pyrazoline ring will be distinct for different isomers. For unambiguous confirmation, 2D NMR experiments (like HMBC and NOESY) or single-crystal X-ray diffraction would be required.

  • Q: My reaction produces two regioisomers. How can I improve selectivity?

    • A: Regioisomer formation is a common challenge when using unsymmetrical starting materials.[2] The selectivity is influenced by the electronic and steric nature of the substituents. Controlling the reaction conditions, such as lowering the temperature or changing the solvent polarity, can sometimes favor the formation of one isomer over the other. Careful analysis of published procedures for similar substrates is highly recommended.

References

  • BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • Royal Society of Chemistry. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • eGrove. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid?

Sources

Optimization

Technical Support Center: Dihydropyrazole (Pyrazoline) Synthesis

Welcome to the Technical Support Center for dihydropyrazole synthesis. Dihydropyrazoles (specifically Δ2 -pyrazolines) are highly valued nitrogen-containing five-membered heterocyclic scaffolds in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dihydropyrazole synthesis. Dihydropyrazoles (specifically Δ2 -pyrazolines) are highly valued nitrogen-containing five-membered heterocyclic scaffolds in medicinal chemistry and drug development. However, their synthesis via the cyclocondensation of α,β -unsaturated ketones (chalcones) with hydrazines is a delicate thermodynamic process frequently plagued by side reactions.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure high-yield, high-purity syntheses.

Mechanistic Overview of Side-Product Formation

To effectively troubleshoot a reaction, one must first understand the kinetic and thermodynamic pathways that lead to target degradation or side-product formation. The diagram below illustrates the divergent pathways in pyrazoline synthesis.

G Chalcone Chalcone (Starting Material) Hydrazone Hydrazone (Intermediate) Chalcone->Hydrazone Nucleophilic Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazone Pyrazoline 2-Pyrazoline (Target Product) Hydrazone->Pyrazoline Intramolecular Cyclization Regio 1,5-Regioisomer (Kinetic Product) Hydrazone->Regio Asymmetric Attack Pyrazole Pyrazole (Oxidation Product) Pyrazoline->Pyrazole Auto-oxidation / Leaving Group Salt Pyrazolium Salt (Acid Adduct) Pyrazoline->Salt Excess Acid Catalyst

Reaction pathways and side-product formation in dihydropyrazole synthesis.

Troubleshooting & FAQs

Q1: My isolated product shows aromatic peaks in the NMR instead of the expected saturated ring protons. Why is my pyrazoline oxidizing to a pyrazole? A1: 2-Pyrazolines are thermodynamically driven to undergo oxidative aromatization into pyrazoles[1]. This auto-oxidation is accelerated by prolonged exposure to atmospheric oxygen, light, or extended reflux times. Furthermore, if your starting chalcone contains a leaving group (e.g., -F, -CN) at the β -position, the resulting pyrazoline will rapidly eliminate it to form the fully aromatic pyrazole[2]. Causality & Solution: The loss of the C3 and C4 protons provides massive thermodynamic stabilization via aromatization. To prevent this, perform the reaction under an inert atmosphere (N 2​ or Ar), minimize reaction times using microwave irradiation[3], and store the purified pyrazoline at sub-zero temperatures protected from light.

Q2: During workup, my product partitions into the aqueous layer, drastically reducing the yield. What causes this? A2: You are likely forming a pyrazolium salt. The cyclocondensation is typically catalyzed by glacial acetic acid[4]. However, the N1 nitrogen of the resulting pyrazoline ring is basic. Under strongly acidic conditions, or if excess acid catalyst is used, this nitrogen becomes protonated, forming a water-soluble pyrazolium salt[1]. Causality & Solution: The equilibrium shifts toward the protonated species at a low pH. To resolve this, strictly use catalytic amounts of acid (1-2 drops per mmol). If salt formation is suspected, implement a self-validating workup: neutralize the crude reaction mixture with a mild base (e.g., saturated NaHCO 3​ ) prior to organic extraction to ensure the pyrazoline is in its neutral, lipophilic free-base form.

Q3: TLC analysis shows a persistent intermediate spot that isn't the starting material or the product. How do I drive the reaction to completion? A3: This persistent spot is almost certainly the uncyclized hydrazone intermediate[1]. The reaction proceeds via a two-step mechanism: initial nucleophilic attack of the hydrazine on the carbonyl to form the hydrazone, followed by an intramolecular aza-Michael addition to close the ring. Causality & Solution: The ring closure is kinetically slower than hydrazone formation, especially if the β -carbon of the chalcone is sterically hindered or electron-rich (reducing its electrophilicity). To overcome this kinetic barrier, increase the thermal energy input. Transitioning from conventional reflux to microwave-assisted organic synthesis (MAOS) provides rapid, uniform superheating that efficiently drives the intramolecular cyclization while minimizing the time available for side reactions[3].

Q4: I am reacting an unsymmetrical hydrazine (e.g., phenylhydrazine) and getting a mixture of regioisomers. How can I control the regioselectivity? A4: The reaction of unsymmetrical hydrazines with α,β -unsaturated ketones can yield both 1,3-disubstituted and 1,5-disubstituted pyrazoline isomers. Causality & Solution: Regioselectivity is heavily influenced by the pH of the reaction medium. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, forcing the less basic (and often more sterically hindered) nitrogen to initiate the nucleophilic attack, altering the regiochemical outcome[1]. To favor the desired 1,3-diaryl-2-pyrazoline, carefully optimize the pH; often, neutral or slightly basic conditions provide better regiocontrol depending on the specific electronic nature of your substrates.

Quantitative Data: Side-Product Mitigation Matrix

To streamline your reaction optimization, consult the following matrix summarizing the primary side products, their analytical signatures, and targeted mitigation strategies.

Side ProductMechanistic OriginAnalytical Signature (NMR/TLC)Mitigation Strategy
Pyrazole Auto-oxidation or elimination of C3 leaving groups.Absence of diastereotopic CH 2​ protons; appearance of aromatic CH peak.Run under N 2​ /Ar; avoid prolonged heating; use microwave synthesis; remove leaving groups.
Pyrazolium Salt Protonation of basic N1 nitrogen by excess acid catalyst.Product remains at baseline on TLC; high water solubility during extraction.Use minimal acid catalyst (1-2 drops); neutralize with NaHCO 3​ prior to workup.
Hydrazone Incomplete intramolecular aza-Michael addition.Persistent intermediate Rf on TLC; distinct imine (C=N) stretch in IR.Increase thermal energy (MAOS); utilize Lewis acid catalysts to activate the alkene.
Regioisomers Asymmetric attack by unsymmetrical hydrazines.Twin product spots on TLC; duplicate sets of pyrazoline ring protons in NMR.Optimize reaction pH; avoid highly acidic conditions that protonate the primary nucleophilic nitrogen.

Validated Experimental Protocol: Microwave-Assisted Cyclocondensation

To circumvent the kinetic and thermodynamic issues outlined above, we recommend transitioning from conventional reflux to a Microwave-Assisted Organic Synthesis (MAOS) protocol[3]. This method acts as a self-validating system: the short reaction time prevents auto-oxidation, while the high thermal energy ensures complete cyclization.

Materials Required:

  • Substituted Chalcone (1.0 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5.0 mL)

  • Glacial Acetic Acid (Catalytic, exactly 1 drop)

Step-by-Step Methodology:

  • Reagent Preparation: In a dedicated microwave-safe reaction vessel, suspend the substituted chalcone (1.0 mmol) in 5.0 mL of absolute ethanol.

  • Nucleophile Addition: Slowly add the hydrazine derivative (1.2 mmol) to the suspension. Note: A slight excess of hydrazine ensures complete consumption of the chalcone, preventing unreacted starting material from complicating purification.

  • Catalysis: Add exactly one drop of glacial acetic acid. Critical Step: Do not exceed this amount, as excess acid will drive the formation of water-soluble pyrazolium salts.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 80°C for 5–10 minutes (power settings will vary by instrument; monitor pressure limits).

  • Quenching & Neutralization: Carefully vent the vessel and allow it to cool to room temperature. Pour the crude mixture into 20 mL of ice-cold distilled water. If the pH is acidic, add drops of saturated NaHCO 3​ until neutral.

  • Isolation: Collect the precipitated 2-pyrazoline via vacuum filtration. Wash the filter cake with ice-cold water followed by a minimal amount of cold hexane to remove non-polar impurities.

  • Validation: Confirm the structure via 1 H-NMR. A successful synthesis will display a characteristic AMX spin system (typically three distinct doublets of doublets between 3.0 ppm and 5.5 ppm) corresponding to the diastereotopic CH 2​ and chiral CH protons of the saturated pyrazoline ring.

References

Sources

Troubleshooting

Technical Support Center: Preventing Aromatization of 4,5-Dihydro-1H-Pyrazolines

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent the unintended oxidative aromatization of 4,5-dih...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent the unintended oxidative aromatization of 4,5-dihydro-1H-pyrazoles (pyrazolines) into pyrazoles during synthesis.

As a researcher or drug development professional, you may find that synthesizing pyrazolines often yields the fully aromatic pyrazole instead. This guide is designed to help you diagnose the root cause, understand the chemical causality, and implement robust, self-validating protocols to isolate your desired pyrazoline intact.

Diagnostic Troubleshooting: Why is my pyrazoline aromatizing?

Aromatization is rarely a random occurrence; it is a thermodynamically driven process triggered by specific environmental or chemical variables. Use the diagnostic logic tree below to identify the vulnerability in your current workflow.

Troubleshooting Start Issue: Pyrazoline Aromatizes to Pyrazole Q1 Are you using an open-air reflux system? Start->Q1 A1 Switch to Schlenk line (Ar/N2) & use degassed solvents Q1->A1 Yes Q2 Are transition metal catalysts present (Cu, Fe)? Q1->Q2 No A2 Use metal-free conditions or organocatalysts Q2->A2 Yes Q3 Is the N1 position unsubstituted (N-H)? Q2->Q3 No A3 Perform in situ N-acetylation (Use AcOH/Ac2O) Q3->A3 Yes A4 Optimize kinetics: Use Ultrasound at Room Temp Q3->A4 No

Diagnostic workflow for identifying and resolving pyrazoline aromatization.

The Causality of Aromatization (Mechanistic Insight)

To stop aromatization, we must first understand why the molecule wants to oxidize. The 4,5-dihydro-1H-pyrazole ring contains an endocyclic double bond. The conversion to a fully aromatic pyrazole ring is highly thermodynamically favorable due to the massive gain of resonance stabilization energy[1].

This process is an oxidative dehydrogenation . When the N1 position is an unsubstituted amine (N-H), the electron-rich nitrogen is highly susceptible to single-electron transfer (SET) initiated by trace metals, hypervalent iodine, or ambient oxygen[2]. Aryl substituents at the 1, 3, and 5 positions further exacerbate this by stabilizing the radical intermediates formed during oxidation[3].

The Solution: We can block this pathway through Electronic Deactivation . By introducing an electron-withdrawing group (EWG) such as an acetyl group (-COCH₃) at the N1 position, the lone pair on the nitrogen is delocalized into the carbonyl group. This drastically increases the oxidation potential of the molecule, making it completely inert to ambient oxidants[4].

Mechanism P_NH 4,5-dihydro-1H-pyrazoline (Electron-Rich N-H) Ox_State Oxidative Dehydrogenation (O2, Heat, Metals) P_NH->Ox_State Aerobic/Thermal Ac_Reagent + Acetic Anhydride / AcOH (In situ trapping) P_NH->Ac_Reagent Protection Pyrazole Aromatic Pyrazole (Thermodynamic Sink) Ox_State->Pyrazole -2H P_NAc N-Acetyl Pyrazoline (Electron-Poor N) Ac_Reagent->P_NAc Stable Aromatization Blocked (Stable Product) P_NAc->Stable High Oxidation Potential

Mechanistic pathways comparing aerobic oxidation to stabilization via N-acetylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By controlling either the electronic properties of the intermediate or the kinetic environment of the reaction, aromatization is systematically prevented.

Protocol A: Synthesis of N-Acetyl Pyrazolines via In Situ Trapping

Use this protocol when an N-acetylated product is acceptable or desired for downstream biological assays.

  • Reagent Preparation : In a round-bottom flask, dissolve 1.0 equivalent of the α,β-unsaturated ketone (chalcone) in glacial acetic acid (0.5 M concentration).

  • Hydrazine Addition : Add 1.5 equivalents of hydrazine hydrate dropwise at room temperature. The acetic acid acts as both the solvent and the acetylating agent.

  • Reflux & Trapping : Heat the mixture to reflux (118°C) for 4-6 hours. The initial cyclocondensation forms the N-H pyrazoline, which is immediately N-acetylated by the solvent in situ. This traps the molecule before aerobic oxidation can occur[4].

  • Quenching & Isolation : Cool the mixture to room temperature and pour it into crushed ice. Neutralize cautiously with saturated aqueous sodium bicarbonate.

  • Purification : Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anaerobic Ultrasound-Assisted Synthesis of N-H Pyrazolines

Use this protocol when the free N-H group is strictly required. This relies on kinetic control to outpace oxidation.

  • Degassing : Add 10 mL of absolute ethanol to a Schlenk tube and degas via three freeze-pump-thaw cycles. Backfill with Argon.

  • Substrate Loading : Under positive Argon flow, add 1.0 equivalent of chalcone and 1.2 equivalents of phenylhydrazine hydrochloride.

  • Sonication : Place the sealed Schlenk tube in an ultrasonic bath (e.g., 40 kHz) maintained at 25°C using a water cooling loop. Sonicate for 15–20 minutes. The cavitation effect of ultrasound drives the cyclocondensation rapidly, bypassing the need for prolonged heating that triggers oxidation[5].

  • Workup : Evaporate the solvent under a stream of nitrogen (avoid rotary evaporators open to the air) and purify via flash chromatography using degassed eluents.

Quantitative Data: Impact of Conditions on Aromatization

The table below summarizes how different reaction environments dictate the fate of the pyrazoline intermediate.

Reaction ConditionCatalyst / AdditiveN1-SubstituentAtmosphereTemp / TimePyrazoline YieldPyrazole (Oxidized) Yield
Ethanol, RefluxNone-HAir80°C / 12h< 10%> 85%
DMSOIodine (cat.)-HAir100°C / 4h0%> 95%
Ethanol, UltrasoundNone-HArgon25°C / 20 min> 90%< 2%
Acetic Acid, RefluxNone-Acetyl (-Ac)Air118°C / 6h> 85%0%

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent for my pyrazoline synthesis? A1: You should strictly avoid DMSO if you want to isolate the pyrazoline. DMSO, especially in the presence of trace halogens (like I₂), is a classic, highly effective reagent combination used intentionally to oxidize pyrazolines to pyrazoles[6].

Q2: Why do my 1,3,5-trisubstituted pyrazolines oxidize so much faster than others? A2: Aryl substituents at the 1, 3, and 5 positions provide extensive resonance stabilization to the radical intermediates formed during the initial single-electron transfer. This significantly lowers the activation energy required for aerobic oxidation[3].

Q3: I am running my reaction at room temperature, but I still see aromatization. What is going wrong? A3: You likely have trace transition metals in your reaction vessel. Metals like Iron (Fe) or Copper (Cu) act as powerful catalysts for aerobic oxidative aromatization[3]. Ensure you are using metal-free conditions and acid-wash your glassware (e.g., 1M HCl bath followed by an EDTA rinse) prior to synthesis.

Sources

Optimization

Troubleshooting low cyclization yield in pyrazoline synthesis.

Welcome to the technical resource center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, specifically focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource center for pyrazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, specifically focusing on the critical issue of low cyclization yield. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the robust, field-proven insights needed to optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during pyrazoline synthesis.

Q1: My reaction isn't working. The TLC plate only shows my starting chalcone. What's the most likely cause?

A: This indicates a failure to initiate the reaction. The primary culprits are typically the quality of your reagents or suboptimal reaction conditions.

  • Hydrazine Quality: Hydrazine and its derivatives can degrade over time through oxidation or hydration.[1][2] Always use freshly opened or purified hydrazine for best results.

  • Catalyst: The reaction often requires an acid or base catalyst to proceed efficiently.[2][3] A common starting point is using glacial acetic acid, which can serve as both a catalyst and a solvent.[2][4]

  • Temperature: Some reactions require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider increasing the temperature and monitoring the progress.[2]

Q2: I see a new spot on my TLC, but it's not the desired pyrazoline product. What could it be?

A: You are likely observing a stable reaction intermediate or a side product. The most common intermediate is the hydrazone, formed by the initial condensation of hydrazine with the chalcone's carbonyl group.[1] If this intermediate is stable and does not cyclize, you may need to adjust conditions (e.g., increase temperature, change solvent, or add a more effective catalyst) to promote the final intramolecular cyclization step.[1]

Q3: What is the role of glacial acetic acid in the reaction?

A: Glacial acetic acid is a versatile reagent in this synthesis and often serves a dual purpose. It acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the chalcone. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[4] Additionally, it can function as a polar protic solvent, effectively solvating the reactants and intermediates.[2][3]

Q4: Can I run this reaction without a solvent?

A: Yes, solvent-free methods have been successfully developed and align with green chemistry principles.[2][5] Techniques like grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, can lead to high yields with short reaction times and simplified workup procedures.[2][5]

Part 2: Systematic Troubleshooting Guide for Low Cyclization Yield

When facing persistently low yields, a systematic approach is crucial. This guide breaks down the process into key stages to help you identify and resolve the root cause.

2.1. Integrity of Starting Materials and Reagents

The quality of your inputs directly dictates the quality of your output. Do not underestimate this stage.

  • Purity of Chalcones (α,β-Unsaturated Ketones): Chalcones are typically synthesized via a Claisen-Schmidt condensation, and impurities from that reaction (e.g., unreacted aldehyde or ketone) can interfere with pyrazoline formation.

    • Causality: Aldehydic impurities can compete for the hydrazine, leading to the formation of unwanted azines.

    • Validation Protocol: Confirm the purity of your chalcone via melting point determination and TLC analysis against a pure standard. Recrystallize from a suitable solvent like ethanol if necessary.[6]

  • Activity of Hydrazine: Hydrazine is a powerful nucleophile but is susceptible to degradation.

    • Causality: Hydrazine hydrate can absorb atmospheric CO₂ to form carbazates, and it can be readily oxidized. Both processes reduce the concentration of active nucleophilic hydrazine available for the reaction.

    • Validation Protocol: Use hydrazine from a freshly opened bottle or distill it before use. A slight excess (1.2 to 3.0 equivalents) is often employed to compensate for any degradation and to drive the reaction equilibrium toward the product.[1][7]

2.2. Optimizing Reaction Conditions: The Core of the Synthesis

The interplay between solvent, catalyst, temperature, and time is the most critical area for optimization.

The synthesis proceeds via a two-step mechanism: (1) nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, followed by (2) an intramolecular Michael-type addition to achieve cyclization.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product Chalcone Chalcone (α,β-Unsaturated Ketone) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone Condensation (-H2O) Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Pyrazoline 2-Pyrazoline Hydrazone->Pyrazoline Intramolecular Cyclization

Caption: General reaction mechanism for 2-pyrazoline synthesis.

The choice of solvent and catalyst system is interdependent and crucial for facilitating both steps of the reaction.

  • Acid Catalysis (e.g., Acetic Acid, HCl): This is the most common approach. The acid protonates the chalcone's carbonyl, activating it for the initial nucleophilic attack.[4][8] Acetic acid in ethanol is a widely used system.[9]

  • Base Catalysis (e.g., NaOH, Piperidine): A base can be used to deprotonate the hydrazine, increasing its nucleophilicity. This is often employed in solvents like methanol or ethanol.[3]

  • Solvent Polarity: The solvent must effectively dissolve the reactants. Ethanol is an excellent and common choice due to its polarity and ability to participate in hydrogen bonding.[2][7] For less reactive substrates, a higher-boiling polar aprotic solvent like DMF may be beneficial.[9]

Table 1: Impact of Solvent/Catalyst Systems on Pyrazoline Synthesis

Solvent SystemCatalystTypical ConditionsAdvantagesPotential Issues
EthanolAcetic AcidReflux, 2-6 h[2]General purpose, good yields, easy workup.May not be effective for highly deactivated substrates.
Glacial Acetic AcidNone (acts as both)Reflux or hot, 1-4 h[3]Simple, effective for many substrates.Can lead to N-acetylation as a side reaction.
EthanolNaOH / KOHReflux, 4-8 h[3][10]Good for substrates sensitive to acid.Risk of base-catalyzed side reactions (e.g., retro-Claisen).
DMFAcetic Acid80-100 °C, 3-5 h[9]High boiling point helps drive difficult reactions.More difficult to remove during workup.
None (Grinding)Catalytic Acid/BaseRoom Temp, 15-60 min[5]Green, rapid, high yields, simple workup.[2]Not suitable for all substrates; requires solid reactants.
  • Conventional Heating: Many protocols call for refluxing for several hours (e.g., 5-6 hours).[2] If your yield is low, an incomplete reaction is a strong possibility. Monitor the reaction progress by TLC until the starting chalcone spot has been consumed.[2]

  • Microwave-Assisted Synthesis (MAOS): This technology can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[2] It is an excellent alternative if conventional methods are proving inefficient.

  • Low Temperature: Interestingly, for some systems, lower temperatures (e.g., 4 °C) combined with longer reaction times (e.g., 24 h) have been found to be optimal, likely by suppressing side reactions.[7]

2.3. Identifying and Mitigating Side Reactions

If your TLC shows multiple products or streaks, you are likely forming byproducts. Understanding these competing pathways is key to suppressing them.

G cluster_pathways Possible Reaction Pathways Reactants Chalcone + Hydrazine DesiredPath SUCCESS: Intramolecular Cyclization Reactants->DesiredPath Favorable Conditions StallPath STALL: Stable Hydrazone (No Cyclization) Reactants->StallPath Low Temp / Steric Hindrance SidePath SIDE REACTION: Michael Adduct (No Cyclization) Reactants->SidePath Alternative Mechanism Product Pyrazoline Product DesiredPath->Product

Caption: Competing pathways in pyrazoline synthesis.

  • Stable Hydrazone Formation: The most common issue is the formation of a hydrazone that fails to cyclize.

    • Cause: This can be due to steric hindrance near the double bond or electronic effects that make the intramolecular Michael addition unfavorable.

    • Solution: Change the reaction conditions to promote cyclization.[1] This often means increasing the temperature or switching to a higher-boiling solvent. A stronger acid catalyst can also facilitate this step.

  • Aza-Michael Addition: In some cases, the initial attack may occur at the β-carbon (1,4-addition) rather than the carbonyl carbon. If this intermediate does not proceed to cyclize, it becomes a byproduct.

    • Cause: This pathway is influenced by the electronics of the substrate and the nature of the catalyst.

    • Solution: Modifying the catalyst can alter the regioselectivity of the initial attack. For instance, if a base-catalyzed reaction is failing, switching to an acid catalyst may favor the desired condensation-cyclization pathway.

2.4. Workup and Purification

A perceived low yield can sometimes be a result of poor isolation technique.

  • Precipitation: The standard workup involves pouring the cooled reaction mixture into ice-cold water.[2][11] The pyrazoline product, being largely organic, should precipitate out.

    • Troubleshooting: If no solid forms, your product may be more soluble than expected or the concentration may be too low. Try extracting the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Recrystallization: The crude solid should be purified by recrystallization, typically from ethanol.[12] This step is crucial for removing unreacted starting materials and soluble byproducts, giving you an accurate final yield.

Part 3: Experimental Protocols
Protocol 1: General Procedure for Pyrazoline Synthesis (Conventional Reflux)

This protocol is a robust starting point for many chalcone and hydrazine derivatives.[2][11]

  • Setup: In a round-bottom flask equipped with a condenser, dissolve the substituted chalcone (1.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 mmol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heating: Heat the mixture to reflux (approximately 78-80 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC, using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v). The reaction is complete when the chalcone spot is no longer visible.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.

  • Collection: Collect the precipitated solid product by vacuum filtration, washing with cold water.

  • Purification: Dry the crude product and recrystallize from hot ethanol to obtain the purified pyrazoline.

Protocol 2: Troubleshooting Workflow for Low Yield

Use this logical decision tree to diagnose issues systematically.

Caption: A logical troubleshooting workflow for low yield reactions.

References
  • Macdonald, J. A., et al. (2025). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Royal Society of Chemistry. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2014). Review on Synthesis of Bioactive Pyrazoline Derivatives. Journal of Drug Delivery and Therapeutics, 4(1), 134-143. Retrieved from [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of 2-pyrazolines by reaction of α,β-unsaturated ketones with hydrazine derivatives in the presence of Amberlyst-15 as catalyst. ResearchGate. Retrieved from [Link]

  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics, 14(Special Issue 1), 24-30. Retrieved from [Link]

  • International Journal of Fame Multidisciplinary Research. (2024). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. IJFMR. Retrieved from [Link]

  • Zhang, Y.-K., & An, P. (n.d.). CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. Retrieved from [Link]

  • Eliel, E. L. (1968). Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • UNC Asheville. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones. The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Biological Activity Study of Some New Pyrazoline and Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. SciSpace. Retrieved from [Link]

  • Reyes, M. A. R., et al. (2024). Catalytic enantioselective synthesis of 2-pyrazolines via one-pot condensation/6π-electrocyclization: 3,5-bis(pentafluorosulfanyl)-phenylthioureas as powerful hydrogen bond donors. Royal Society of Chemistry. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Der Pharma Chemica, 9(12), 94-98. Retrieved from [Link]

  • Gomha, S. M., et al. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 18(3), 3042-3054. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Hedaitullah, M., et al. (2012). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Research and Technology, 2(4). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by reaction of chalcone with hydrazine in ethanol and HCl. ResearchGate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and antimicrobial activities of various pyrazolines from chalcones. JOCPR, 6(5), 72-76. Retrieved from [Link]

  • Kumaraswamy, D., & Prashanth, D. (2015). SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 5(2), 1-8. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of pyrazoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of pyrazoline derivatives. The synthesis of 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole —a critical building block for advanced agrochemicals and pharmaceuticals—often presents challenges during pilot-scale transitions.

Many scale-up failures stem from treating organic synthesis as a mere recipe rather than a dynamic system of chemical causality. This guide bypasses generic advice to provide a field-proven, self-validating workflow designed to ensure high fidelity, safety, and yield.

Mechanistic Rationale & Pathway

The most robust industrial route to this specific pyrazoline core relies on a two-phase sequence:

  • Cyclocondensation: Methylhydrazine undergoes a Michael addition with an acrylic acid derivative (such as methyl acrylate), followed by intramolecular cyclization to yield the tautomeric intermediate 1-methylpyrazolidin-3-one[1].

  • Deoxychlorination/Bromination: The intermediate is treated with phosphorus oxybromide ( POBr3​ ). Mechanistically, the phosphoryl reagent activates the C3-oxygen (forming a highly reactive phosphorodibromidate leaving group). This is subsequently displaced by a bromide ion, establishing the C=N double bond and yielding the final 3-bromo-4,5-dihydro-1H-pyrazole ring[2].

Understanding this causality is critical: if Phase 1 is incomplete, POBr3​ will aggressively react with acyclic hydrazide byproducts, leading to intractable polymeric tar.

Workflow Visualization

G A Methylhydrazine + Methyl Acrylate B Cyclocondensation (EtOH, <10°C to Reflux) A->B Step 1: Michael Addition & Cyclization C 1-Methylpyrazolidin-3-one (Key Intermediate) B->C -MeOH D Deoxychlorination / Bromination (POBr₃, Acetonitrile, 70°C) C->D Step 2: Halogenation E 3-Bromo-1-methyl- 4,5-dihydro-1H-pyrazole D->E -PO₂Br, -HBr F Reverse Quench (Aqueous Na₂CO₃, pH 7-8) E->F Workup G Purified Target Compound F->G Extraction & Isolation

Two-step synthetic workflow for 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole.

Step-by-Step Scale-Up Protocol (Self-Validating System)

This protocol is normalized for a 1.0-mole scale. It incorporates mandatory self-validating checkpoints to ensure process integrity before advancing.

Phase 1: Synthesis of 1-Methylpyrazolidin-3-one
  • Preparation: Charge a 2 L jacketed reactor with methylhydrazine (46.1 g, 1.0 mol) and absolute ethanol (500 mL). Chill the system to 0°C under a continuous nitrogen sweep.

  • Controlled Addition: Dropwise add methyl acrylate (86.1 g, 1.0 mol) over 2 hours. Causality: Maintaining the internal temperature strictly below 10°C prevents exothermic runaway and suppresses unwanted bis-alkylation.

  • Cyclization: Gradually heat the mixture to reflux (approx. 78°C) and hold for 12 hours.

    • Self-Validation Checkpoint 1: Pull a 0.5 mL aliquot and analyze via GC-MS. The reaction is only validated to proceed when the methyl acrylate peak is completely consumed and the mass corresponding to the intermediate ( M+H=101.1 ) constitutes >95% of the TIC area.

  • Concentration: Remove the ethanol solvent and the methanol byproduct under reduced pressure to yield the intermediate as a viscous oil. Rigorously dry via azeotropic distillation with toluene to remove trace moisture.

Phase 2: Bromination with POBr3​
  • Solvent Exchange: Dissolve the dried crude 1-methylpyrazolidin-3-one in anhydrous acetonitrile (800 mL)[2].

  • Halogenation: Cool the reactor to 0–5°C. In small portions, carefully add solid POBr3​ (315 g, 1.1 mol). Causality: Continuous, vigorous stirring is vital to prevent localized heating and reagent clumping.

  • Reflux: Heat the reaction mass to 70°C for 3–4 hours.

    • Self-Validation Checkpoint 2: Perform a micro-quench of a reaction aliquot into aqueous NaHCO3​ . Extract with EtOAc and analyze via HPLC. The intermediate peak must be < 2% area before initiating the bulk workup.

  • Reverse Quench: Cool the reactor to 20°C and concentrate under vacuum to remove the bulk of the acetonitrile. Slowly drop the concentrated residue into a vigorously stirred 20% aqueous Na2​CO3​ solution (1.5 L)[2]. Maintain the pH between 7 and 8.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole.

Quantitative Data Summary
ParameterPhase 1: CyclocondensationPhase 2: Bromination
Limiting Reagent Methylhydrazine (1.0 eq)1-Methylpyrazolidin-3-one (1.0 eq)
Co-Reagent Methyl Acrylate (1.0 eq) POBr3​ (1.1 eq)
Primary Solvent Absolute EthanolAnhydrous Acetonitrile
Temperature Profile 0°C 78°C (Reflux)0°C 70°C
Reaction Time 12 hours3–4 hours
Expected Yield 85–90%75–80%
Critical Control Point Prevent exothermic runaway (<10°C addition)Maintain alkaline pH during the quench
Troubleshooting & FAQs

Q1: Why is my yield of the 3-bromo product so low, and why am I seeing a lot of dark, tarry residue during the POBr3​ step? A1: This is a classic symptom of residual moisture or uncyclized acyclic intermediates. POBr3​ reacts violently with water to form HBr and phosphoric acid, which rapidly polymerizes the pyrazoline ring. Solution: Ensure Phase 1 is pushed to absolute completion (verify via Checkpoint 1) and rigorously dry the intermediate via azeotropic distillation with toluene before adding the acetonitrile solvent.

Q2: Can I substitute PBr3​ or PBr5​ for POBr3​ to save costs? A2: While phosphorus pentabromide ( PBr5​ ) has been reported for similar pyrazoline brominations[3], POBr3​ is specifically preferred for pyrazolidin-3-ones because it provides a much cleaner reaction profile and avoids over-bromination. PBr3​ (phosphorus tribromide) is generally ineffective for this specific deoxychlorination mechanism as it lacks the necessary oxidation state to form the stable phosphoryl leaving group required to drive the C=N bond formation.

Q3: During the aqueous quench, my product degrades and the mixture turns black. What is happening? A3: 4,5-dihydro-1H-pyrazoles (pyrazolines) are highly sensitive to strongly acidic conditions, which trigger ring-opening or oxidative degradation. If you quench by adding water into the reaction mixture, the localized generation of HBr and H3​PO4​ drops the pH drastically. Solution: Always perform a reverse quench —add the concentrated reaction mixture slowly into a large volume of buffered alkaline solution (like 20% Na2​CO3​ ) to ensure the environment remains neutral-to-alkaline at all times[2].

References
  • Title: CN111072630A - Preparation method and application of bromopyrazole compound intermediate Source: Google Patents URL
  • Title: CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof Source: Google Patents URL
  • Title: WO2020026260A1 - Novel 2-(3-halo-5-methyl-1 h-pyrazol-1-yl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Pyrazoline-Based Pesticide Precursors: Synthesis, Mechanism, and Efficacy

As the agricultural sector faces mounting challenges from insecticide resistance, the rational design of novel agrochemicals has become a paramount focus for drug development professionals. Pyrazolines—specifically 2-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

As the agricultural sector faces mounting challenges from insecticide resistance, the rational design of novel agrochemicals has become a paramount focus for drug development professionals. Pyrazolines—specifically 2-pyrazolines—are highly privileged, five-membered nitrogen-containing heterocyclic scaffolds that have revolutionized the development of modern pesticides[1].

This guide provides an objective, data-driven comparison of pyrazoline-based pesticide precursors against traditional alternatives, detailing their distinct mechanisms of action, comparative efficacy, and self-validating synthetic protocols.

Mechanistic Comparison: Pyrazolines vs. Traditional Pyrethroids

While both pyrethroids and pyrazoline derivatives (such as the precursors to indoxacarb) target voltage-gated sodium channels (VGSCs) in insect nervous systems, their molecular interactions and binding profiles differ fundamentally, which is critical for overcoming cross-resistance[1].

  • Traditional Pyrethroids (Type I & II): These compounds bind directly to the open state of the VGSC, delaying channel inactivation. This leads to repetitive neuronal discharges or prolonged membrane depolarization, causing rapid "knockdown" but increasing susceptibility to target-site mutations (e.g., kdr mutations).

  • Pyrazoline Precursors: These compounds frequently act as pro-insecticides. For example, indoxacarb analogs require metabolic bioactivation (N-decarbomethoxylation) by insect amidases or esterases to form a highly active metabolite[1]. This active form binds to a distinct, localized site on the VGSC, blocking the channel, preventing sodium influx, and resulting in pseudoparalysis and subsequent pest mortality[1].

VGSC_Pathway P1 Pyrazoline Precursor (e.g., Indoxacarb analog) P2 Metabolic Bioactivation (N-Decarbomethoxylation) P1->P2 Host Enzymes T1 Voltage-Gated Sodium Channel (VGSC) Binding P2->T1 High Affinity E1 Inhibition of Channel Inactivation (Prolonged Na+ Influx) T1->E1 E2 Neuronal Hyperexcitability & Action Potential Disruption E1->E2 E3 Pest Paralysis & Mortality E2->E3

Mechanism of Action: Pyrazoline-mediated VGSC disruption leading to pest mortality.

Quantitative Efficacy Data

The functionalization of the pyrazoline ring profoundly impacts its lipophilicity, metabolic stability, and ultimately, its insecticidal efficacy. Recent laboratory bioassays evaluating novel 2-pyrazoline derivatives demonstrate highly competitive efficacy against resistant agricultural pests, such as Spodoptera littoralis, when compared to commercial standards like abamectin[2].

The integration of specific functional groups (e.g., thioxothiazole moieties) into the pyrazoline precursor significantly enhances target binding affinity compared to unsubstituted variants[2].

Table 1: Comparative Toxicity of Pyrazoline Precursors vs. Reference Pesticides
Compound / PrecursorTarget PestLC₅₀ (mg a.i./L)Toxicity Index (%)Putative Target
Abamectin (Reference) Spodoptera littoralis0.80100.0%Chloride Channel
2-Thioxothiazole-pyrazoline Spodoptera littoralis0.9088.8%VGSC
Unsubstituted 2-pyrazoline Spodoptera littoralis1.9441.2%VGSC
Indoxacarb (Standard) Spodoptera littoralis~0.45>100.0%VGSC (Metabolite)

Data synthesized from 72-hour leaf-dipping laboratory bioassays[2].

Self-Validating Experimental Protocol: Synthesis of 2-Pyrazoline Precursors

The synthesis of highly pure pyrazoline derivatives typically follows a robust two-step sequence: the formation of an α,β-unsaturated ketone (chalcone) via Claisen-Schmidt condensation, followed by cyclocondensation with hydrazine[3].

Causality in Experimental Choices
  • Microwave-Assisted Organic Synthesis (MAOS): Conventional refluxing for pyrazoline synthesis can take 12–24 hours, often yielding unwanted thermodynamic side products. Microwave irradiation ensures homogenous, rapid heating, accelerating the cyclization to under 15 minutes while adhering to green chemistry principles[3].

  • Glacial Acetic Acid as a Dual-Agent: Acetic acid acts as both the solvent and the acid catalyst. It protonates the carbonyl oxygen of the chalcone intermediate, increasing its electrophilicity to facilitate the initial nucleophilic attack by hydrazine. Subsequently, it drives the dehydration step required for complete pyrazoline ring closure[3].

  • Self-Validating Loop: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are embedded at each step to confirm the consumption of starting materials and the formation of intermediates, preventing the carryover of impurities.

Step-by-Step Methodology

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve equimolar amounts (10 mmol) of substituted acetophenone and a targeted benzaldehyde in 20 mL of absolute ethanol.

  • Add 5 mL of 10% aqueous NaOH dropwise while maintaining the reaction vessel at 0°C under continuous stirring.

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). Once the starting materials are consumed (typically 2-4 hours), neutralize the mixture with dilute HCl.

  • Filter the precipitated chalcone intermediate and recrystallize it from ethanol to achieve >95% purity.

Step 2: Cyclocondensation to 2-Pyrazoline

  • Suspend the purified chalcone (5 mmol) and hydrazine hydrate (10 mmol, utilizing a 2x excess to drive the reaction forward) in 15 mL of glacial acetic acid.

  • Subject the sealed reaction mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

  • Validation Check: Extract a 10 µL aliquot for LC-MS analysis. The presence of the dominant [M+H]⁺ peak corresponding to the N-acetyl pyrazoline confirms successful cyclization.

  • Pour the completed reaction mixture into crushed ice. Filter the resulting precipitate, wash thoroughly with cold distilled water to remove residual acetic acid, and dry under a vacuum.

  • Recrystallize from an ethanol/DMF mixture to yield the highly pure pyrazoline precursor.

Synthesis_Workflow S1 Acetophenone + Substituted Benzaldehyde S2 Claisen-Schmidt Condensation (Base Catalyst, MW Irradiation) S1->S2 S3 Chalcone Intermediate (α,β-Unsaturated Ketone) S2->S3 High Yield S4 Addition of Hydrazine Hydrate (Glacial Acetic Acid) S3->S4 S5 Cyclocondensation S4->S5 S6 N-Substituted 2-Pyrazoline Precursor S5->S6 Target Scaffold

Step-by-step synthetic workflow of 2-pyrazoline precursors via chalcone intermediates.

Conclusion

Pyrazoline-based precursors represent a highly tunable and potent class of agrochemicals. By leveraging structural modifications—such as the integration of thioxothiazole or fluorinated moieties—drug development professionals can precisely fine-tune the lipophilicity and metabolic stability of these compounds. Compared to traditional pyrethroids, pyrazolines offer a distinct, bioactivation-dependent mechanism of VGSC inhibition, making them critical, high-efficacy assets in the ongoing management of global insecticide resistance.

References

  • Kaur, P., Gupta, S., & Kaur, R. (2018). Action of pyrazoline-type insecticides at neuronal target sites. ResearchGate. 1

  • Abeed, et al. (2023). Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. Journal of King Saud University - Science. 2

  • Praceka, M. S., Megantara, S., & Maharani, R. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research. 3

Sources

Comparative

Alternative reagents to phosphorus oxybromide for pyrazoline bromination.

Advanced Reagent Selection for Pyrazoline and Pyrazole Bromination: Alternatives to Phosphorus Oxybromide ( POBr3​ ) Executive Summary Brominated pyrazolines and pyrazoles are critical pharmacophores and essential synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reagent Selection for Pyrazoline and Pyrazole Bromination: Alternatives to Phosphorus Oxybromide ( POBr3​ )

Executive Summary

Brominated pyrazolines and pyrazoles are critical pharmacophores and essential synthetic precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings) utilized in the development of anti-inflammatory, anti-Alzheimer, and antiglaucoma therapeutics[1]. Historically, phosphorus oxybromide ( POBr3​ ) has been employed to convert pyrazolones to bromopyrazoles or to force bromination on recalcitrant rings. However, POBr3​ is a highly corrosive, moisture-sensitive reagent that generates stoichiometric amounts of hydrobromic acid ( HBr ) and phosphoric byproducts, complicating downstream purification and limiting its utility in late-stage functionalization.

This guide provides an objective, data-driven comparison of modern, high-efficiency alternatives to POBr3​ —specifically N-Bromosuccinimide (NBS), Molecular Bromine ( Br2​ ), and Electrochemical Bromination. By analyzing the thermodynamic and kinetic profiles of these reagents, researchers can optimize the regioselective C-4 bromination of the pyrazole core while adhering to green chemistry principles.

Mechanistic Causality: The Shift to Electrophilic Alternatives

The bromination of the pyrazoline/pyrazole core typically proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism. The C-4 position is the most electron-rich site on the heterocycle, making it the kinetically and thermodynamically favored site for electrophilic attack[2].

The fundamental flaw of using POBr3​ for direct C-H functionalization is its dual nature as a dehydrating and halogenating agent, which often requires harsh thermal conditions that degrade sensitive functional groups. Modern alternatives succeed by controlling the delivery of the bromonium ion ( Br+ ):

  • Steric Modulation (NBS): NBS provides a bulkier, milder source of Br+ . The steric hindrance of the succinimide ring modulates the reaction rate, preventing polybromination and allowing for near-quantitative yields of the mono-brominated product[3].

  • Kinetic Acceleration ( Br2​ ): Hydrodynamic voltammetry studies demonstrate that the highly electrophilic induced positive charge on molecular Br2​ results in extremely fast reaction kinetics[3]. While highly efficient, this rapidity requires precise stoichiometric control to mitigate over-bromination.

  • In-Situ Generation (Electrochemistry): Electrochemical bromination utilizes aqueous sodium bromide ( NaBr ). The anodic oxidation of Br− generates active Br2​ or HOBr at a controlled rate, bypassing the need to handle hazardous bulk halogens[4].

Reagent Selection Workflow

To achieve optimal atom economy and yield, the choice of brominating agent must be dictated by the electronic properties of the substrate. Electron-donating groups (e.g., alkyl, aryl) accelerate the SE​Ar process, whereas electron-withdrawing groups (e.g., nitro, carboxyl) deactivate the ring, necessitating stronger electrophiles[4].

ReagentSelection A Starting Material: Pyrazoline / Pyrazole Core B Evaluate Substrate Electronic Properties A->B C Electron-Rich / Neutral (e.g., Alkyl, Aryl substituted) B->C D Electron-Deficient (e.g., Nitro, Carboxy substituted) B->D E N-Bromosuccinimide (NBS) (Mild, 90-99% Yield) C->E Preferred Pathway F Electrochemical (NaBr) or Br2 with Base C->F Alternative D->F Requires Stronger Electrophile G Target Product: 4-Bromopyrazole Derivative E->G F->G

Decision matrix for selecting pyrazole bromination conditions.

Quantitative Performance Comparison

The following table synthesizes experimental data across various bromination methodologies, highlighting the superiority of modern alternatives over POBr3​ .

Brominating ReagentActive ElectrophileTypical Yield (C-4 Bromo)Optimal Reaction MediumKey AdvantagesMajor Limitations
Phosphorus Oxybromide ( POBr3​ ) POBr3​ / Br+ 50–70%Neat / Halogenated SolventsStrong deoxygenative brominationHighly toxic, corrosive, generates HBr , difficult aqueous workup.
N-Bromosuccinimide (NBS) Br+ (Sterically hindered)90–99%[1] H2​O , CCl4​ , or AcetonitrileSafe solid handling, highly regioselective, excellent for late-stage API synthesis[2].May require an organocatalyst (e.g., gallocyanine) for highly deactivated cores[2].
Molecular Bromine ( Br2​ ) Br2​ / Br+ 75–96%[1] CH2​Cl2​ , CHCl3​ , or H2​O with baseExtremely fast kinetics[3], high atom economy.Fuming toxic liquid; high risk of di-bromination without strict stoichiometric control.
Electrochemical (NaBr) Electrogenerated Br2​ / HOBr 70–94%[4]Aqueous NaBrEnvironmentally benign, tolerates both donor and acceptor substituents[4].Requires specialized galvanostatic electrolysis equipment.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific causality for the operational steps and in-process controls to verify reaction completion.

Protocol A: Mild Regioselective Bromination using NBS

Ideal for electron-rich to neutral pyrazolines/pyrazoles and late-stage functionalization.

  • Preparation: Dissolve 1.0 equivalent of the pyrazole derivative in a green solvent system (e.g., 1:1 Acetonitrile/Water) at 20–25 °C. Causality: The aqueous biphasic system helps solubilize the succinimide byproduct, driving the equilibrium forward.

  • Reagent Addition: Add 1.05 equivalents of NBS portion-wise over 15 minutes. Causality: Portion-wise addition maintains a low, steady-state concentration of Br+ , suppressing the formation of polybrominated artifacts.

  • In-Process Monitoring: Stir the mixture for 15–90 minutes. Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. The reaction is complete when the starting material is fully consumed.

  • Quenching & Validation: Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate reduces any unreacted electrophilic bromine species to inert bromide ( Br− ), preventing unwanted post-extraction oxidation.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Yields typically exceed 90%[1].

Protocol B: Galvanostatic Electrochemical Bromination

Ideal for green scale-up and substrates with electron-withdrawing groups (e.g., nitro, carboxy).

  • Cell Setup: Equip an undivided electrochemical cell with a Platinum (Pt) anode and a Copper (Cu) or Pt cathode.

  • Electrolyte Preparation: Prepare a 1.0 M aqueous solution of Sodium Bromide ( NaBr ). Introduce the pyrazole substrate (0.05 mol) into the cell. Causality: NaBr serves a dual purpose—it acts as the supporting electrolyte to carry the current and as the precursor to the active brominating species.

  • Electrolysis: Apply a constant current (galvanostatic conditions) at a current density of approximately 0.03 A/cm². Pass exactly 2 Faradays (F) of electrical charge per 1 mole of pyrazole. Causality: Passing exactly 2 F/mol ensures the generation of exactly 1 mole of active halogen per mole of substrate, strictly preventing over-bromination[4].

  • Neutralization: Post-electrolysis, adjust the pH of the solution to 7–8 using aqueous Na2​CO3​ .

  • Isolation: Extract the aqueous layer with chloroform ( CHCl3​ ). Evaporate the solvent to isolate the 4-bromopyrazole derivative. Yields range from 70% to 94% depending on N-substitution[4].

Sources

Comparative

A Comparative Guide to Pyrazole Synthesis: Benchmarking New Methodologies Against Established Routes

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from the versatile biological activities exhibited by its derivatives, which include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Consequently, the efficient and versatile synthesis of substituted pyrazoles remains a topic of significant interest in organic and medicinal chemistry. This guide provides a comparative analysis of established pyrazole syntheses alongside novel, emerging methodologies, offering insights into their respective advantages, limitations, and practical applications.

Established Methodologies: The Enduring Legacy of Classical Syntheses

For over a century, the synthesis of pyrazoles has been dominated by a few robust and reliable methods. These classical approaches, while foundational, often come with certain limitations that have driven the development of more modern techniques.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7][8] It is a straightforward and rapid approach to obtaining polysubstituted pyrazoles.[3][9]

Mechanism: The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[6][8] A significant drawback of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential formation of a mixture of two regioisomers.[3][10]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [7]

  • Reactants: Phenylhydrazine and ethyl acetoacetate.

  • Procedure:

    • Mix phenylhydrazine (100 g) and ethyl acetoacetate (125 g) in a suitable reaction vessel. An initial condensation reaction occurs, forming an oily product and water.

    • Separate the water from the oily condensation product.

    • Heat the oily product on a water bath to induce cyclization via the elimination of ethanol.

    • Cool the reaction mixture to allow the product, 1-phenyl-3-methyl-5-pyrazolone, to solidify.

  • Yield: The original publication does not specify the exact yield, but this method is known for providing good to excellent yields.[3]

The Rise of Novel Synthetic Methodologies: Efficiency, Sustainability, and Scope

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and versatile methods. This has led to the emergence of several innovative approaches to pyrazole synthesis that address the limitations of classical methods.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have gained significant traction for the synthesis of complex molecules like pyrazoles.[11][12] These reactions are highly atom-economical and often lead to high yields in shorter reaction times.[11]

Advantages:

  • Efficiency: MCRs streamline synthetic sequences, reducing the number of steps, purification processes, and overall waste generation.[11]

  • Diversity: They allow for the rapid generation of diverse libraries of pyrazole derivatives by varying the starting components.[13][14]

  • Green Chemistry: Many MCRs can be performed in environmentally benign solvents like water or under solvent-free conditions.[10][15][16][17]

Example: A Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [11]

A notable example is the four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile. This reaction can be carried out under various conditions, including microwave irradiation or using catalysts like montmorillonite K10, to produce highly substituted pyrano[2,3-c]pyrazoles in excellent yields (81-91%).[11]

Catalytic Approaches: Expanding the Synthetic Toolbox

The use of catalysts, particularly transition metals, has revolutionized pyrazole synthesis by enabling novel bond formations and improving reaction efficiency and selectivity.

  • Silver-Catalyzed Synthesis: Silver catalysts have been effectively used in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate, with yields ranging from moderate to excellent.[3][4]

  • Copper-Catalyzed Reactions: Copper catalysts have been employed in oxidative coupling reactions of phenylhydrazone and maleimide to synthesize pyrazole derivatives.[4] They have also been utilized in sydnone-alkyne cycloaddition reactions to construct 1,4-disubstituted pyrazoles.[18]

  • Palladium-Catalyzed Synthesis: Palladium nanoparticles have been used as catalysts in the one-pot regioselective synthesis of pyrazole derivatives in an environmentally friendly PEG-400/H2O medium.[3]

Green and Sustainable Methodologies

In line with the principles of green chemistry, several eco-friendly methods for pyrazole synthesis have been developed.[19][20] These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in pyrazole synthesis compared to conventional heating methods.[1] For instance, the synthesis of pyrazolyl-substituted benzochroman-4-ones using microwave irradiation (180 W for 5–7 minutes) resulted in higher yields compared to reflux conditions (10–12 hours).[1]

  • Ultrasound Irradiation: Ultrasound has been used as an alternative energy source for pyrazole synthesis, particularly for processes requiring milder conditions.[1]

  • Solvent-Free and Water-Based Syntheses: Conducting reactions in water or without a solvent is a key aspect of green chemistry.[10] Several multicomponent reactions for pyrazole synthesis have been successfully performed in water, offering both environmental and economic benefits.[15][16] The use of deep eutectic solvents (DES) as a recyclable catalyst and solvent is another promising green approach.[21]

Head-to-Head Comparison of Methodologies

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of a representative pyrazole, 3,5-diphenylpyrazole, using different methods.[2]

MethodologyTypical Yield (%)Reaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
Knorr Synthesis 85-952-4 hours80-100 (Reflux)Well-established, high yieldsPotential for regioisomers, requires heating
Microwave-Assisted 90-985-15 minutes100-150Rapid, high yields, efficientRequires specialized equipment
One-Pot Synthesis (MCR) 80-921-3 hoursRoom Temperature to 80High atom economy, diversityOptimization can be complex

Experimental Workflows and Diagrams

To visualize the synthetic processes, the following diagrams illustrate the general workflows for the Knorr synthesis and a modern multicomponent reaction.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound mixing Mixing & Reflux (with Acid Catalyst) dicarbonyl->mixing hydrazine Hydrazine Derivative hydrazine->mixing cyclization Intramolecular Cyclization mixing->cyclization dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole dehydration->pyrazole isolation Isolation & Purification pyrazole->isolation

Caption: Workflow for the Knorr Pyrazole Synthesis.

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product compA Component A one_pot One-Pot Reaction (Catalyst, Solvent/Solvent-free) compA->one_pot compB Component B compB->one_pot compC Component C compC->one_pot compD Component D compD->one_pot complex_pyrazole Highly Substituted Pyrazole one_pot->complex_pyrazole workup Simple Work-up complex_pyrazole->workup

Caption: Generalized Workflow for a Multicomponent Pyrazole Synthesis.

Conclusion and Future Outlook

While established methods like the Knorr synthesis remain valuable for their simplicity and reliability, the landscape of pyrazole synthesis is rapidly evolving.[22] New methodologies, including multicomponent reactions, catalytic approaches, and green synthetic strategies, offer significant advantages in terms of efficiency, sustainability, and the ability to generate molecular diversity.[3][23] For researchers in drug discovery and development, the choice of synthetic route will depend on a careful consideration of factors such as the desired substitution pattern, scalability, and environmental impact. The continued development of innovative and sustainable synthetic methods will undoubtedly play a crucial role in unlocking the full therapeutic potential of the pyrazole scaffold.

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